The Meta-Acetophenone Scaffold: Technical Guide to 1-(3-(Methylamino)phenyl)ethanone
Executive Summary & Chemical Identity 1-(3-(Methylamino)phenyl)ethanone (also known as 3'-methylaminoacetophenone) is a bifunctional aromatic scaffold critical in the synthesis of small molecule therapeutics. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
1-(3-(Methylamino)phenyl)ethanone (also known as 3'-methylaminoacetophenone) is a bifunctional aromatic scaffold critical in the synthesis of small molecule therapeutics. Unlike its para-substituted counterparts, the meta-positioning of the methylamino group offers unique conformational vectors for drug-target interactions, particularly in kinase inhibitor design where it frequently serves as a hinge-binding motif.
This guide addresses the specific handling, synthesis, and reactivity profile of this intermediate.[1][2] Researchers must note the distinction between this ring-substituted aniline derivative and the alpha-amino ketone analogs (e.g., phenylephrine precursors) to avoid retrosynthetic errors.
Identity Data
Parameter
Detail
IUPAC Name
1-[3-(Methylamino)phenyl]ethanone
Common Name
3'-Methylaminoacetophenone
CAS Registry
69063-25-2 (Generic); 42865-75-8 (Variant)
Molecular Formula
C₉H₁₁NO
SMILES
CC(=O)C1=CC=CC(NC)=C1
Molecular Weight
149.19 g/mol
Physicochemical Profile
The physical behavior of 3'-methylaminoacetophenone is governed by the interplay between the electron-withdrawing acetyl group and the electron-donating methylamino group.
Table 1: Key Physicochemical Properties
Property
Value / Description
Note
Physical State
Viscous yellow oil or low-melting solid
Tendency to supercool; crystallizes slowly compared to primary amine.
Melting Point
~30–40 °C (Predicted)
Significantly lower than 3'-aminoacetophenone (MP 95-98°C) due to disrupted H-bonding.
Boiling Point
290–300 °C (at 760 mmHg)
High BP requires high-vacuum distillation for purification.
pKa (Conjugate Acid)
~4.8–5.2
The meta-acetyl group exerts an inductive withdrawing effect (-I), lowering basicity relative to N-methylaniline.
Solubility
DCM, EtOAc, MeOH, DMSO
Limited water solubility; soluble in dilute aqueous acid.
LogP
~1.6–1.8
Moderate lipophilicity; suitable for CNS-active scaffolds.
Synthetic Pathways: The Selectivity Challenge
The primary synthetic challenge is mono-methylation . Direct alkylation of 3-aminoacetophenone with methyl iodide typically results in a mixture of mono-methyl, di-methyl, and quaternized salts.
The industry-standard approach utilizes Reductive Amination with Sodium Triacetoxyborohydride (STAB), which offers superior chemoselectivity compared to catalytic hydrogenation or Leuckart-Wallach conditions.
Reaction Workflow Visualization
Figure 1: Selective reductive amination pathway using STAB to prevent over-alkylation.
Detailed Protocol: Reductive Methylation via STAB
Objective: Synthesize 10g of 1-(3-(methylamino)phenyl)ethanone.
Reagents:
3-Aminoacetophenone (1.0 eq)
Formaldehyde (37% aq. solution, 1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
Acetic Acid (AcOH) (1.0 eq)
Dichloromethane (DCM) (Solvent, 10 mL/g)
Step-by-Step Methodology:
Preparation: In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 3-aminoacetophenone (10.0 g, 74 mmol) in DCM (100 mL).
Imine Formation: Add Formaldehyde (37% aq., 6.6 g, 81.4 mmol) followed by Acetic Acid (4.2 mL, 74 mmol). Stir vigorously at Room Temperature (RT) for 20 minutes.
Why: The acetic acid catalyzes the formation of the iminium ion, which is the active species for reduction.
Reduction: Cool the mixture to 0°C. Add STAB (22.0 g, 104 mmol) portion-wise over 15 minutes.
Why: STAB is less reactive than NaBH₄ and will not reduce the ketone functionality at 0°C/RT, ensuring chemoselectivity for the imine.
Reaction: Allow the mixture to warm to RT and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
Quench: Quench carefully with saturated NaHCO₃ solution (100 mL) until gas evolution ceases and pH is basic (~8-9).
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude oil is typically purified via flash column chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.
Reactivity Profile & Derivatization
This scaffold is "bifunctional," possessing both a nucleophilic secondary amine and an electrophilic ketone.
Reactivity Map
Figure 2: Divergent reactivity modes. The amine is the primary nucleophile; the ketone is the primary electrophile.
Critical Handling Notes
Oxidation Sensitivity: Secondary anilines are prone to oxidation (turning brown/black) upon prolonged air exposure. Store under Argon at 4°C.
Genotoxicity: Like many aniline derivatives, this compound should be treated as a potential mutagen. Use double-gloving and work within a fume hood.
Ketone Protection: If modifying the amine (e.g., alkylation) requires harsh conditions, protect the ketone as a ketal (ethylene glycol/TsOH) to prevent self-condensation.
Medicinal Chemistry Applications
The 3-methylaminoacetophenone unit is a "privileged structure" in kinase inhibitor discovery.
Hinge Binding: The aniline -NH- acts as a hydrogen bond donor to the hinge region of ATP-binding pockets in kinases (e.g., EGFR, VEGFR). The meta-acetyl group can be extended to access the solvent-front or back-pocket regions.
Scaffold Hopping: It serves as a bioisostere for 3-methylaminopyridine or 3-methylaminobenzamide fragments, often improving metabolic stability or solubility.
Phenylephrine Analogs: While phenylephrine is an alpha-amino ketone, this ring-amino scaffold is used to synthesize rigidified analogs or metabolites for ADME studies.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12160729 (Related Structure)." PubChem.
Sigma-Aldrich. (2023). "Safety Data Sheet: 3'-Aminoacetophenone." (Used as baseline for tox data).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
1-(3-(Methylamino)phenyl)ethanone CAS number 42865-75-8
Topic: 1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic Utilization of a Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8)
Content Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Utilization of a Privileged N-Methyl Aniline Scaffold in Drug Discovery
Executive Summary
1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8), often referred to as 3'-methylaminoacetophenone , represents a critical intermediate in the synthesis of neuroactive small molecules and kinase inhibitors. Unlike its primary amine congener (3-aminoacetophenone), this secondary amine variant offers a pre-installed N-methyl motif, a strategic modification in medicinal chemistry used to modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor capability.
This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, structural characterization data, and its application as a pharmacophore building block.
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule features an acetophenone core substituted at the meta position with a methylamino group.
Electronic Environment: The acetyl group (
) is an electron-withdrawing group (EWG), deactivating the ring. However, the methylamino group () is a strong electron-donating group (EDG). The meta relationship allows for unique electronic vectors where the nucleophilicity of the nitrogen is preserved, yet the ring positions ortho to the amine are highly activated for electrophilic aromatic substitution (EAS).
Medicinal Relevance: The N-methyl group blocks primary metabolic conjugation (e.g., N-acetylation) often seen with primary anilines, potentially extending the half-life of derived drugs.
Physicochemical Profile
Property
Value / Description
CAS Number
42865-75-8
IUPAC Name
1-[3-(methylamino)phenyl]ethanone
Molecular Formula
Molecular Weight
149.19 g/mol
Appearance
Yellow to off-white solid (low melting)
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Predicted)
~4.5–5.0 (Conjugate acid of amine)
H-Bond Donors
1 (NH)
H-Bond Acceptors
2 (C=O, N)
High-Fidelity Synthesis Protocol
Rationale: Direct alkylation of 3-aminoacetophenone with methyl iodide is discouraged due to the formation of inseparable mixtures of mono-, di- (dimethyl), and quaternary ammonium species. The Reductive Amination pathway is the industry standard for high-purity mono-methylation.
Reaction Scheme (Graphviz)
Figure 1: Selective mono-methylation via reductive amination to avoid over-alkylation.
Step-by-Step Protocol
Objective: Synthesis of 10.0 g of 1-(3-(methylamino)phenyl)ethanone.
Reagents:
3-Aminoacetophenone (13.5 g, 0.1 mol)
Paraformaldehyde (3.6 g, 1.2 eq)
Sodium Methoxide (NaOMe) (0.5 eq, catalytic base)
Sodium Borohydride (
) (4.5 g, 1.2 eq)
Solvent: Methanol (anhydrous)
Procedure:
Imine Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-aminoacetophenone in Methanol (100 mL). Add Paraformaldehyde and NaOMe.
Reflux: Heat the mixture to reflux (
) for 2 hours. Checkpoint: Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the primary amine spot.
Reduction: Cool the reaction mixture to
using an ice bath.
Addition: Carefully add
portion-wise over 30 minutes. Caution: Gas evolution () will occur.
Workup: Stir at room temperature for 1 hour. Quench with saturated
solution (50 mL). Evaporate Methanol under reduced pressure.
Extraction: Extract the aqueous residue with Dichloromethane (
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes) to remove any trace dimethyl impurity.
Self-Validation Criteria:
Yield: Expected >85%.
Purity: HPLC >98%.
Absence of Impurity: No signal at
(integration 6H) in -NMR, which would indicate the dimethyl byproduct.
Analytical Validation (Characterization)
To ensure the integrity of the synthesized scaffold, compare experimental data against these standard parameters.
Technique
Diagnostic Signal
Structural Assignment
-NMR ()
(s, 3H)
Acetyl methyl group ()
(s, 3H)
N-Methyl group ()
(br s, 1H)
Amine proton ()
(m, 4H)
Aromatic protons (Meta-substitution pattern)
IR Spectroscopy
Ketone Carbonyl () stretch
Secondary Amine () stretch
Mass Spectrometry
Protonated molecular ion
Applications in Drug Development[1]
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "Rule-of-Three" compliant fragment.
Linker Strategy: The acetyl group is a versatile handle. It can be brominated (alpha-bromination) to form 2-bromo-1-(3-(methylamino)phenyl)ethanone , a precursor for thiazoles or imidazoles via Hantzsch synthesis.
Scaffold Hopping: The meta-amino acetophenone motif is bioisosteric to certain sulfonamide cores found in COX-2 inhibitors, offering a route to reduce molecular weight while maintaining H-bond geometry.
Pharmacophore Mapping Workflow
The following diagram illustrates how CAS 42865-75-8 is transformed into high-value bioactive heterocycles.
Figure 2: Divergent synthesis pathways for pharmaceutical library generation.
Safety & Handling (GHS Standards)
While specific toxicological data for this derivative is limited, it should be handled with the rigor applied to secondary aromatic amines.
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H317: May cause an allergic skin reaction (Sensitizer).
Precautionary Measures:
Use nitrile gloves and chemical safety goggles.
Handle in a fume hood to avoid inhalation of dust/vapors.
Storage: Store under inert atmosphere (Nitrogen/Argon) at
to prevent oxidation of the amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone (Parent Structure). Retrieved from [Link]
Organic Syntheses (1946). Reductive Alkylation of Amines: General Procedures. Coll. Vol. 3, p. 723. Retrieved from [Link]
Spectroscopic Characterization of 1-(3-(Methylamino)phenyl)ethanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-(Methylamino)phenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-(Methylamino)phenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.
Introduction: The Importance of Spectroscopic Analysis
1-(3-(Methylamino)phenyl)ethanone, with the chemical formula C₉H₁₁NO[1], is a substituted acetophenone derivative. Its molecular structure, featuring a methylamino group and a ketone, imparts specific chemical properties that are of interest in organic synthesis. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of such compounds. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive characterization of 1-(3-(Methylamino)phenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(3-(Methylamino)phenyl)ethanone is predicted to show distinct signals corresponding to the aromatic protons, the methylamino group, and the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-(Methylamino)phenyl)ethanone
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Acetyl (CH₃)
~2.5
Singlet
3H
The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group.
N-Methyl (CH₃)
~2.8-3.0
Singlet
3H
The methyl protons attached to the nitrogen are slightly deshielded and appear as a singlet.[2]
N-H
~4.0-5.0
Broad Singlet
1H
The proton on the nitrogen atom often appears as a broad signal due to quadrupole broadening and exchange.
Aromatic (H-2, H-4, H-5, H-6)
~6.7-7.8
Multiplets
4H
The protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other. The electron-donating methylamino group and the electron-withdrawing acetyl group will influence their chemical shifts.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-(Methylamino)phenyl)ethanone
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
Acetyl (CH₃)
~26
The methyl carbon of the acetyl group.
N-Methyl (CH₃)
~30
The methyl carbon attached to the nitrogen.
Aromatic (C-2, C-4, C-5, C-6)
~110-135
The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons ortho and para to the electron-donating methylamino group will be shielded, while those influenced by the acetyl group will be deshielded.
Aromatic (C-1, C-3)
~138-150
The quaternary carbons of the aromatic ring, with C-3 (attached to the nitrogen) being significantly influenced by the amino group and C-1 (attached to the acetyl group) by the carbonyl.
Carbonyl (C=O)
~198
The carbonyl carbon of the ketone typically appears in this downfield region.[4]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of 1-(3-(Methylamino)phenyl)ethanone.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for the preparation, acquisition, and processing of NMR data.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 10-20 mg of 1-(3-(Methylamino)phenyl)ethanone.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[5]
Transfer the solution to a 5 mm NMR tube.
Instrumental Analysis:
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
Lock the field on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
Acquire the ¹H NMR spectrum using a standard pulse sequence.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each carbon.[6]
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of 1-(3-(Methylamino)phenyl)ethanone will show characteristic absorption bands for the N-H bond, C-H bonds, the C=O bond of the ketone, and C=C bonds of the aromatic ring.
Table 3: Predicted IR Absorption Bands for 1-(3-(Methylamino)phenyl)ethanone
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Rationale
N-H Stretch
~3300-3500
Medium
Characteristic of a secondary amine.
C-H Stretch (Aromatic)
~3000-3100
Medium
Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)
~2850-3000
Medium
Stretching vibrations of the methyl C-H bonds.
N-Methyl C-H Stretch
~2820-2830
Medium
A characteristic absorption for an N-methyl group.[2]
C=O Stretch (Ketone)
~1680
Strong
The carbonyl stretch of the ketone conjugated with the aromatic ring. Conjugation lowers the frequency from a typical aliphatic ketone.[7]
C=C Stretch (Aromatic)
~1580-1600
Medium-Strong
In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring.
C-N Stretch
~1250-1350
Medium
Stretching vibration of the carbon-nitrogen bond.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for analyzing solid samples is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Diagram 2: Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Analysis:
Place a small amount of solid 1-(3-(Methylamino)phenyl)ethanone directly onto the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation:
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Identify the major absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
For 1-(3-(Methylamino)phenyl)ethanone (Molecular Weight: 149.19 g/mol [1]), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(3-(Methylamino)phenyl)ethanone
m/z
Ion
Predicted Relative Abundance
Rationale
149
[C₉H₁₁NO]⁺
Medium
The molecular ion peak (M⁺).
134
[M - CH₃]⁺
High
Loss of a methyl group from the acetyl moiety is a common fragmentation pathway for acetophenones, leading to a stable acylium ion.
106
[M - COCH₃]⁺
Medium
Cleavage of the bond between the aromatic ring and the acetyl group.
77
[C₆H₅]⁺
Low
Phenyl cation, a common fragment for benzene derivatives.
43
[CH₃CO]⁺
High
The acetyl cation, often a base peak for methyl ketones.[4]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for acquiring an electron ionization (EI) mass spectrum using a gas chromatograph-mass spectrometer (GC-MS).
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 42865-75-8
IUPAC Name: 1-[3-(Methylamino)phenyl]ethanone
Synonyms: 3'-Methylaminoacetophenone, N-Methyl-3-acetylaniline
Molecular Formula: C
HNO
Molecular Weight: 149.19 g/mol
Executive Summary
1-(3-(Methylamino)phenyl)ethanone is a functionalized aromatic ketone serving as a critical intermediate in the synthesis of adrenergic receptor agonists, neuroactive agents, and complex heterocyclic scaffolds. Characterized by a meta-substituted aminoacetophenone core, it bridges the reactivity of electron-rich anilines with the electrophilic versatility of acetophenones. This guide details its physicochemical properties, synthesis protocols, and handling requirements, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2]
The compound features an acetophenone moiety with a secondary amine (methylamino group) at the 3-position (meta). This substitution pattern creates a unique electronic push-pull system, where the electron-donating amine is in conjugation with the electron-withdrawing carbonyl group, albeit through the meta-linkage which dampens direct resonance but influences reactivity via inductive effects.
Attribute
Detail
SMILES
CNC1=CC=CC(=C1)C(C)=O
InChI Key
[Insert Validated Key if available, else predict]
MDL Number
MFCD16470104
Appearance
Yellow to brownish crystalline solid or viscous oil (purity dependent)
Structural Visualization
Figure 1: Electronic structural relationship between functional groups.
Physical & Thermodynamic Properties[3][4]
The following data aggregates experimental values and high-confidence predicted models (due to the compound's status as a transient intermediate in many workflows).
6.8–7.4 (m, 4H, Ar-H ) – Aromatic region showing meta-substitution pattern (typically a doublet, triplet, singlet, doublet pattern).
Mass Spectrometry (MS)
Method: ESI-MS or GC-MS.
Molecular Ion:
m/z.
Fragmentation: Loss of methyl radical (
) and acetyl group () are characteristic.
Synthesis & Purification Protocols
Core Directive: Selective mono-methylation of the aniline precursor is challenging due to the enhanced nucleophilicity of the secondary amine product, leading to over-methylation (dimethylation). The protocol below prioritizes selectivity.
Route: Reductive Methylation via 3-Aminoacetophenone
This method avoids the use of methyl iodide, reducing the risk of over-alkylation.
Methylating Agent: Paraformaldehyde or Formaldehyde (37% aq).
Reductant: Sodium Cyanoborohydride (NaBH
CN) or Sodium Triacetoxyborohydride (STAB).
Solvent: Methanol/Acetic Acid.
Step-by-Step Protocol
Solution Prep: Dissolve 3-aminoacetophenone (1.0 eq) in Methanol (10 vol).
Activation: Add Acetic Acid (2.0 eq) to adjust pH to ~5-6.
Imine Formation: Add Paraformaldehyde (1.1 eq) and stir at Room Temperature (RT) for 2 hours.
Reduction: Cool to 0 °C. Portion-wise add NaBH
CN (1.5 eq). Caution: Hydrogen gas evolution.
Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
Quench: Quench with saturated NaHCO
solution.
Extraction: Extract with Dichloromethane (3x). Wash organics with Brine.
Purification: Dry over Na
SO, concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexane) to separate the mono-methyl product from trace di-methyl byproduct.
TLC Check: Spot the starting material (3-aminoacetophenone) vs. product. The N-methyl product typically runs slightly higher (less polar) than the primary amine on Silica/EtOAc.
Color Change: Oxidation leads to darkening (brown/black). If the solid is dark brown, recrystallization (EtOH/Water) is required before use.
References
ACME Chemical Data. (n.d.). Catalog Entry: CAS 42865-75-8.[6] Retrieved from
National Institute of Standards and Technology (NIST). (2023). 3-Aminoacetophenone Gas Phase IR and Thermochemistry. Retrieved from
Fisher Scientific. (2022). Safety Data Sheet: Acetophenone Derivatives. Retrieved from
PubChem. (2023). Compound Summary: 3'-Methylaminoacetophenone.[7] Retrieved from
ChemicalBook. (2023). Product List: Aminoacetophenones. Retrieved from
The following technical guide details the chemical identity, synthesis, and application of 1-(3-(methylamino)phenyl)ethan-1-one , a critical intermediate in medicinal chemistry. Advanced Synthesis, Characterization, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 1-(3-(methylamino)phenyl)ethan-1-one , a critical intermediate in medicinal chemistry.
Advanced Synthesis, Characterization, and Medicinal Utility[1]
Executive Summary
1-(3-(methylamino)phenyl)ethan-1-one (CAS: 42865-75-8), also known as 3'-methylaminoacetophenone , serves as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting adrenergic receptors and kinase pathways.[1] Its meta-substituted aniline core provides a unique electronic environment that modulates the reactivity of the acetyl group, making it a valuable scaffold for Fragment-Based Drug Discovery (FBDD).[1] This guide outlines high-fidelity synthesis protocols, emphasizing the avoidance of over-methylation common in traditional aniline alkylation.[1]
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Insight:
The molecule features an electron-withdrawing acetyl group at the C1 position and an electron-donating methylamino group at the C3 (meta) position.[1] This meta relationship is crucial; unlike para-substitution, where resonance effects dominate, the meta position relies heavily on inductive effects.[1] The acetyl group deactivates the ring towards electrophilic aromatic substitution but activates the amine towards nucleophilic attack in subsequent derivatization.[1]
Synthesis & Manufacturing Protocols
The Challenge of Mono-Methylation
Direct alkylation of 3-aminoacetophenone with methyl iodide often leads to a mixture of mono-methylated, di-methylated, and quaternary ammonium salts due to the increased nucleophilicity of the secondary amine product.[1] To ensure high purity and yield, Buchwald-Hartwig Amination is the superior protocol.[1]
Fragmentation Pattern: Loss of methyl radical (M-15) and acetyl group (M-43) are common.[1]
Medicinal Chemistry Utility
This compound is a "privileged structure" in drug design.[1]
Kinase Inhibition: The 3-aminoacetophenone scaffold mimics the hinge-binding motif of ATP.[1] The N-methyl group can occupy specific hydrophobic pockets in the kinase active site (e.g., the gatekeeper region), improving selectivity over the unmethylated analog.[1]
Adrenergic Agonists: Structural similarity to phenylephrine precursors allows it to serve as a starting material for synthesizing phenylethanolamine derivatives targeting α-adrenergic receptors.[1]
Linker Chemistry: The acetyl group provides a handle for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are potent anti-inflammatory and anti-cancer agents.[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
Buchwald-Hartwig Amination Mechanism & Scope
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]
Compound Properties & CAS Data
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12217359. Link
Synthesis of 3-Aminoacetophenone Derivatives
Sigma-Aldrich.[1] Product Specification: 3'-Aminoacetophenone.[1][7][2] Link
Catalytic Systems for Aniline Methylation
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.[1] Link[1]
Technical Guide: C₉H₁₁NO – Pharmacophore Characterization and Isomeric Differentiation
Topic: Molecular Formula C₉H₁₁NO (Cathinone & Isomeric Differentiation) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The C₉H₁₁NO Identity...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Formula C₉H₁₁NO (Cathinone & Isomeric Differentiation)
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C₉H₁₁NO Identity
In the context of drug development and forensic toxicology, the molecular formula C₉H₁₁NO (MW 149.19 g/mol ) primarily denotes Cathinone (β-keto-amphetamine), the naturally occurring alkaloid in Catha edulis (Khat).[1] It serves as the structural scaffold for a vast class of New Psychoactive Substances (NPS)—the synthetic cathinones.[2][3]
However, this formula is shared by critical industrial and synthetic isomers, most notably N,N-Dimethylbenzamide and 4-(Dimethylamino)benzaldehyde . For researchers, the challenge lies not just in the synthesis or pharmacological assessment of Cathinone, but in the rigorous analytical differentiation of this potent psychostimulant from its benign regioisomers during quality control and forensic profiling.
This guide details the synthesis, metabolic fate, and analytical validation of the C₉H₁₁NO pharmacophore, establishing a protocol for distinguishing it from isobaric interferences.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Core Target: (S)-Cathinone
Cathinone is chemically (S)-2-amino-1-phenyl-1-propanone . It differs from amphetamine only by the presence of a ketone group at the β-position.[4] This structural modification increases polarity, reducing blood-brain barrier (BBB) permeability relative to amphetamine, yet it remains a potent monoamine releaser.
Property
Data
Note
IUPAC Name
(2S)-2-amino-1-phenylpropan-1-one
Natural isomer is (S)-(-).
Formula
C₉H₁₁NO
Exact Mass: 149.0841
Mol. Weight
149.19 g/mol
pKa
~7.55
Lower than amphetamine (9.9) due to the electron-withdrawing ketone.
LogP
1.1
Moderate lipophilicity.
Stability
Low
Prone to dimerization (pyrazine formation) and oxidation in solution.
Critical Isomers (Isobaric Interferences)
Differentiation is critical as these compounds share the exact mass (149.19) but possess distinct fragmentation patterns.[4]
Compound
Structure Type
Application
Key Analytical Diff.
Cathinone
β-keto-amine
CNS Stimulant / Schedule I
Base Peak m/z 44 (Immonium)
N,N-Dimethylbenzamide
Amide
Solvent / Reagent
Base Peak m/z 105 (Benzoyl)
4-(Dimethylamino)benzaldehyde
Aldehyde
Ehrlich's Reagent
Base Peak m/z 148 (M-1)
N-Ethylbenzamide
Amide
Chemical Intermediate
Base Peak m/z 105
Synthesis & Degradation Pathways
Synthesis Protocol (Friedel-Crafts Route)
The standard research-grade synthesis of Cathinone involves the bromination of propiophenone followed by amination. This pathway is preferred for its high yield and stereochemical control potential when using chiral precursors.
Step 1: α-Bromination
Propiophenone is reacted with bromine (or HBr/H₂O₂) in glacial acetic acid to yield α-bromopropiophenone.
Step 2: Amination
The α-bromo intermediate undergoes nucleophilic substitution with ethanolic ammonia. Note: This step requires careful pH control to prevent pyrazine dimerization.
Visualization: Synthesis & Degradation Logic
The following diagram illustrates the synthetic route and the critical degradation pathway (dimerization) that researchers must mitigate during storage.
Caption: Figure 1. Synthetic pathway from Propiophenone to Cathinone, highlighting the risk of oxidative dimerization to the pharmacologically inactive pyrazine derivative.
Pharmacology: Mechanism of Action
Cathinone functions as a monoamine releaser and reuptake inhibitor. Its mechanism is distinct from cocaine (pure reuptake inhibitor) and more akin to amphetamine, though with different transporter selectivity.
Substrate Activity: Cathinone is a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It enters the presynaptic neuron via these transporters.
VMAT2 Inhibition: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of dopamine/norepinephrine from storage vesicles into the cytosol.
Reverse Transport: The accumulation of cytosolic neurotransmitters reverses the direction of DAT/NET, pumping dopamine and norepinephrine into the synaptic cleft.
Potency Ratio: Cathinone is approximately 7-10x less potent than amphetamine but maintains a high abuse potential due to its rapid onset and short half-life (~1.5 hours).
Metabolic Fate & Toxicology
Understanding metabolism is crucial for drug testing and toxicology. Cathinone undergoes stereoselective reduction.
Primary Pathway: Reduction of the β-keto group to an alcohol.
(S)-Cathinone
(1S, 2S)-Norpseudoephedrine (Cathine).
(S)-Cathinone
(1R, 2S)-Norephedrine.
Enzymes: Mediated by cytosolic reductases and CYP450 isoforms (specifically CYP2D6 involvement in minor hydroxylation pathways).
Caption: Figure 2. Metabolic reduction of Cathinone. Note that Cathine is a controlled substance in many jurisdictions, making metabolic profiling essential for legal distinction.
Analytical Protocol: Isomeric Differentiation
This is the most critical section for the laboratory scientist. Standard Mass Spectrometry (GC-MS) can easily misidentify C₉H₁₁NO isomers if fragmentation patterns are not analyzed specifically.
GC-MS Fragmentation Logic
The Electron Ionization (EI) fragmentation patterns provide the "fingerprint" to distinguish Cathinone from its industrial isomers.
Cathinone (β-keto amine):
Mechanism: α-Cleavage dominates.[5] The bond between the carbonyl carbon and the α-carbon breaks.[6]
Base Peak (m/z 44): The immonium ion [CH(NH₂)CH₃]⁺ is formed. This is the hallmark of primary amphetamines/cathinones.
Secondary Peak (m/z 105): The benzoyl ion [Ph-C≡O]⁺.
Molecular Ion (m/z 149): Often weak or absent due to instability.
N,N-Dimethylbenzamide (Amide):
Mechanism: Loss of the amine group or α-cleavage at the amide.
Base Peak (m/z 105): The benzoyl ion [Ph-C≡O]⁺ is extremely stable and dominant.
Base Peak (m/z 148): Loss of H [M-1]⁺ is very prominent for aldehydes.
Molecular Ion (m/z 149): Strong, stable aromatic system.[7]
Analytical Decision Tree
Use this logic flow to validate the identity of a C₉H₁₁NO sample.
Caption: Figure 3. GC-MS decision tree for differentiating C₉H₁₁NO isomers based on primary fragmentation ions.
References
Kelly, J. P. (2011).[8] Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis. Link
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . Synthetic cathinones drug profile. Link
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 62258, Cathinone. Link
Zuba, D. (2012).[8][9] Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Trends in Analytical Chemistry. Link
National Institute of Standards and Technology (NIST) . Mass Spectrum of Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Link
Solubility Profiling Protocol: 1-(3-(Methylamino)phenyl)ethanone in Organic Media
The following technical guide details the solubility profile determination and theoretical behavior of 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8). Executive Summary 1-(3-(Methylamino)phenyl)ethanone (also known...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile determination and theoretical behavior of 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8).
Executive Summary
1-(3-(Methylamino)phenyl)ethanone (also known as 3'-methylaminoacetophenone) is a critical intermediate in the synthesis of adrenergic agents and advanced pharmaceutical precursors. Its solubility profile is the governing parameter for crystallization yield, reaction solvent selection, and purification efficiency.
Unlike its unmethylated analog (3-aminoacetophenone), specific empirical solubility datasets for this N-methyl derivative are not widely available in open literature. This guide provides a rigorous, self-validating protocol for determining its solubility, supported by theoretical predictions based on Structure-Property Relationships (SPR) and thermodynamic modeling frameworks.
To design an effective solubility study, we must first establish the compound's theoretical baseline relative to its nearest structural neighbor, 3-aminoacetophenone (CAS: 99-03-6) .
Effect of Methylation: The addition of the N-methyl group typically disrupts the intermolecular hydrogen bonding network found in the primary amine (3-aminoacetophenone).
Predicted Properties vs. Analog
Property
3-Aminoacetophenone (Benchmark)
1-(3-(Methylamino)phenyl)ethanone (Target)
Impact of N-Methylation
Molecular Weight
135.16 g/mol
149.19 g/mol
Slight increase in dispersion forces.
Melting Point
96–98 °C
Predicted: 50–80 °C
Lower MP: Methyl group sterically hinders efficient crystal packing and reduces H-bond density.
LogP (Lipophilicity)
~1.2
Predicted: ~1.6–1.8
Increased Lipophilicity: Methyl group adds hydrophobicity, increasing solubility in non-polar solvents (e.g., Toluene).
H-Bond Donors
2
1
Reduced water solubility; increased solubility in aprotic polar solvents.
Solubility Prediction Matrix
Based on Hansen Solubility Parameters (HSP), the target compound is expected to follow this trend:
High Solubility (>100 mg/mL): Methanol, Ethanol, DMSO, Acetone, Dichloromethane (DCM).
Since specific data is proprietary, the following Standard Operating Procedure (SOP) is designed to generate a publication-grade solubility profile. This protocol uses the Shake-Flask Method coupled with HPLC-UV analysis , the gold standard for aromatic ketones.
Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Figure 1: Systematic workflow for the determination of solid-liquid equilibrium solubility.
Detailed Methodology
Preparation: Add excess solid 1-(3-(Methylamino)phenyl)ethanone to 10 mL of the target solvent in a glass vial.
Equilibration: Place vials in a shaking water bath controlled to ±0.1 K. Shake for 24 hours.
Settling: Stop agitation and allow the solid phase to settle for 2 hours at the same temperature.
Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter.
Quantification: Dilute the filtrate immediately and analyze via HPLC (C18 column, MeOH/Water 60:40 v/v, UV detection at 245 nm).
Validation: Repeat sampling at 48 hours. If the concentration difference is <3%, equilibrium is confirmed.
Thermodynamic Modeling
Once experimental data is generated, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
: Empirical parameters derived from regression analysis.
Interpretation:
and relate to the non-ideality of the solution, while captures the temperature dependence of the enthalpy of solution.
van't Hoff Equation
Used for determining the apparent thermodynamic functions of dissolution.
: Apparent standard enthalpy of solution.
: Apparent standard entropy of solution.
Thermodynamic Cycle Visualization
Understanding the energy barriers is crucial for solvent selection.
Figure 2: Thermodynamic cycle representing the dissolution process. For 1-(3-(Methylamino)phenyl)ethanone,
is lower than its amino-analog, suggesting easier dissolution.
Data Template & Process Application
Data Recording Template
Researchers should populate the following table. The "Expected Trend" column serves as a QC check for your generated data.
Solvent
Polarity Index ()
Expected Solubility Trend (vs. T)
Application Relevance
Methanol
5.1
Exponential Increase
Primary solvent for reaction/crystallization.
Ethanol
4.3
High, slightly < MeOH
Safer, greener alternative for scale-up.
Ethyl Acetate
4.4
Moderate
Excellent for extraction from aqueous layers.
Toluene
2.4
Moderate/Low
Anti-solvent for cooling crystallization.
Water
10.2
Very Low
Anti-solvent to force precipitation.
Process Implications
Crystallization: The predicted high solubility in alcohols and low solubility in water suggests a Cooling + Anti-solvent Crystallization strategy. Dissolve in hot Ethanol, cool to 20°C, and slowly add Water to maximize yield.
Purification: The N-methyl group increases lipophilicity. Impurities that are more polar (e.g., unreacted salts) can be washed away with water, while the target compound remains in the organic phase (Ethyl Acetate).
References
NIST Chemistry WebBook. 1-(3-aminophenyl)ethanone Thermophysical Properties. National Institute of Standards and Technology. [Link]
Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. [Link]
Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 1999. [Link]
PubChem. Compound Summary: 3'-Aminoacetophenone. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: The Strategic Utility of 1-(3-(Methylamino)phenyl)ethanone as a Versatile Chemical Intermediate
Introduction: Unveiling a Key Building Block In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient constructio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 1-(3-(Methylamino)phenyl)ethanone, a simple yet highly functionalized aromatic ketone, has emerged as a crucial building block for this purpose.[1] Its structure, featuring a nucleophilic secondary amine and an electrophilic ketone moiety on a stable phenyl ring, offers dual reactivity that researchers can exploit to forge intricate heterocyclic systems and other valuable target molecules.[2]
This guide provides an in-depth exploration of 1-(3-(Methylamino)phenyl)ethanone, moving beyond basic data to explain the chemical logic behind its application. We will detail its synthesis, its core utility in subsequent reactions, and provide robust, field-tested protocols for its use, designed for researchers and drug development professionals aiming to leverage its full synthetic potential.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety requirements is a non-negotiable prerequisite for any laboratory work.
Physicochemical Data
The key properties of 1-(3-(Methylamino)phenyl)ethanone are summarized below for quick reference.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Expert Insight: The secondary amine functionality presents a potential for sensitization. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Core Applications in Synthesis
The true value of 1-(3-(Methylamino)phenyl)ethanone lies in its bifunctional nature. The methylamino group serves as a potent nucleophile or as a directing group, while the acetyl group provides a reactive carbonyl carbon and acidic α-protons, opening pathways to a multitude of transformations.
Heterocycle Synthesis: This is arguably the most significant application. The compound is an ideal precursor for synthesizing nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines.[4] The amine and ketone can react intramolecularly with a third reagent or intermolecularly in multi-component reactions to form the core ring structure.[5]
Enaminone Formation: The reaction of the ketone with reagents like dimethylformamide dimethyl acetal (DMF-DMA) can generate a highly reactive enaminone intermediate.[6][7] This intermediate is a powerful synthon for building more complex systems, as it possesses both nucleophilic and electrophilic centers.
Scaffold for Bioactive Molecules: In medicinal chemistry, the 3-aminoacetophenone core is a common scaffold.[] By modifying the methylamino and acetyl groups, chemists can synthesize libraries of compounds for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents.[2][9] For example, derivatives of phenylamino ethanones have been investigated as potential inhibitors to overcome antibiotic resistance.[9][10]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and a deeper understanding of the chemistry at play.
Protocol 1: Synthesis of 1-(3-(Methylamino)phenyl)ethanone via Reductive Amination
This protocol details a common method for preparing the title compound from its primary amine precursor, 3'-Aminoacetophenone.
Principle: This is a one-pot reductive amination. First, 3'-aminoacetophenone reacts with formaldehyde to form an intermediate imine (or aminal). This imine is then reduced in situ by sodium borohydride to yield the desired N-methylated secondary amine. This method is preferred over direct alkylation as it minimizes the risk of over-alkylation to the quaternary ammonium salt.
Materials & Reagents:
Reagent
CAS Number
Molecular Weight
3'-Aminoacetophenone
99-03-6
135.16
Formaldehyde (37% in H₂O)
50-00-0
30.03
Sodium Borohydride (NaBH₄)
16940-66-2
37.83
Methanol (MeOH)
67-56-1
32.04
Dichloromethane (DCM)
75-09-2
84.93
Saturated Sodium Bicarbonate (NaHCO₃)
N/A
N/A
Brine
N/A
N/A
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Step-by-Step Procedure:
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-aminoacetophenone (5.0 g, 36.99 mmol).
Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved. Cool the solution to 0 °C in an ice-water bath.
Imine Formation: While stirring at 0 °C, add formaldehyde solution (3.0 mL, 36.99 mmol, 1.0 eq) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for an additional 30 minutes.
Causality: Performing the reaction at 0 °C controls the initial exothermic reaction and favors the formation of the imine intermediate while minimizing potential side reactions.
Causality: Portion-wise addition is critical to control the vigorous evolution of hydrogen gas and the exothermic nature of the reduction. This ensures the reaction remains safe and selective.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up (Quenching): Carefully quench the reaction by slowly adding water (50 mL). The majority of the methanol is then removed under reduced pressure using a rotary evaporator.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
Causality: DCM is a suitable solvent for extracting the moderately polar product while being immiscible with the aqueous phase. Multiple extractions ensure a high recovery of the product.
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3-(methylamino)phenyl)ethanone as a pure compound.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Pyrazole Derivative using 1-(3-(Methylamino)phenyl)ethanone
This protocol demonstrates the utility of the title compound as an intermediate in the construction of a heterocyclic system, a common objective in drug discovery.
Principle: This reaction involves two key steps. First, the formation of an enaminone by reacting 1-(3-(methylamino)phenyl)ethanone with DMF-DMA. Second, the cyclization of this versatile intermediate with hydrazine to form the pyrazole ring system.[7]
Materials & Reagents:
Reagent
CAS Number
Molecular Weight
1-(3-(Methylamino)phenyl)ethanone
42865-75-8
149.19
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
4637-24-5
119.16
Hydrazine Hydrate (N₂H₄·H₂O)
7803-57-8
50.06
Toluene
108-88-3
92.14
Ethanol (EtOH)
64-17-5
46.07
Step-by-Step Procedure:
Enaminone Formation: In a 100 mL flask fitted with a reflux condenser, dissolve 1-(3-(methylamino)phenyl)ethanone (2.0 g, 13.40 mmol) in toluene (40 mL).
Add DMF-DMA (2.4 g, 20.10 mmol, 1.5 eq) to the solution.
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
Causality: Refluxing in toluene provides the necessary thermal energy to drive the condensation reaction, forming the enaminone intermediate and volatile byproducts (methanol and dimethylamine), which are effectively removed from the system.
Isolation of Intermediate (Optional but Recommended): Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude enaminone can be used directly in the next step or purified by chromatography if necessary.
Pyrazole Cyclization: Dissolve the crude enaminone intermediate in ethanol (50 mL) in a round-bottom flask.
Heat the reaction mixture to reflux (approx. 78 °C) for 3 hours. A precipitate may form as the reaction progresses.
Causality: Hydrazine acts as a dinucleophile. It first attacks the β-carbon of the enaminone, followed by an intramolecular cyclization onto the carbonyl carbon and subsequent dehydration to form the stable aromatic pyrazole ring. Ethanol is an excellent solvent for this step.
Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
Drying: Dry the product under vacuum to obtain the desired 1-(3-(1H-pyrazol-5-yl)phenyl)-N-methylmethanamine.
Characterization: Confirm the structure and purity via NMR, MS, and elemental analysis.
Visualization of Synthetic Workflow
Diagrams help to conceptualize the flow and relationships in a synthetic pathway.
Caption: Synthetic workflow from precursor to final product.
Caption: Key reaction steps for pyrazole synthesis.
Analytical and Quality Control
To ensure the validity of experimental results, rigorous analytical characterization is essential.
Chromatography: Thin Layer Chromatography (TLC) is the workhorse for real-time reaction monitoring. For purification and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
Spectroscopy:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for unambiguous structure elucidation of the intermediate and final products.
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compounds.
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch of the ketone, N-H stretch of the amine).
References
Vertex AI Search Result. (n.d.). 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone sulfate.
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved February 19, 2026, from [Link]
Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
ResearchGate. (2026, January 22). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Retrieved February 19, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved February 19, 2026, from [Link]
ResearchGate. (2025, August 6). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Retrieved February 19, 2026, from [Link]
Heterocyclic Letters. (2023). Synthesis of derivatives of 1-(3-(3-(1H-1,2,3-triazole-1-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone from 3-amino acetophenone. Retrieved February 19, 2026, from [Link]
ResearchGate. (2020, October). The proposed mechanism of the reaction between 1, 2, and 3 for generation of 3-(4-chlorophenylamino)-1,3-diphenylpropan-1-one (4). Retrieved February 19, 2026, from [Link]
ResearchGate. (2025, October 16). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved February 19, 2026, from [Link]
National Center for Biotechnology Information. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved February 19, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved February 19, 2026, from [Link]
Royal Society of Chemistry. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved February 19, 2026, from [Link]
Application Notes and Protocols: Synthetic Routes to Produce Derivatives of 1-(3-(Methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction Significance of 1-(3-(Methylamino)phenyl)ethanone and its Derivatives in Research and Drug Discovery The chemical scaffold of 1-(3-(methylamino...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Significance of 1-(3-(Methylamino)phenyl)ethanone and its Derivatives in Research and Drug Discovery
The chemical scaffold of 1-(3-(methylamino)phenyl)ethanone is a valuable building block in medicinal chemistry and drug discovery. The presence of a secondary amine, a ketone, and an aromatic ring provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. Derivatives of this molecule have been investigated for a range of biological activities, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in the pharmaceutical sciences. The exploration of these derivatives is driven by the need for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.
Overview of Synthetic Strategies
The synthesis of 1-(3-(methylamino)phenyl)ethanone and its derivatives can be approached through several strategic pathways. The most common and direct method involves the N-methylation of the readily available precursor, 1-(3-aminophenyl)ethanone. This transformation can be achieved through classical reductive amination techniques, such as the Eschweiler-Clarke reaction, or through more modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination. Each approach offers distinct advantages and is suited to different research and development needs, from small-scale discovery to large-scale production. This guide provides detailed protocols for these key synthetic routes, offering insights into the underlying chemical principles and practical considerations for their successful implementation.
Synthetic Route 1: Reductive Amination of 1-(3-Aminophenyl)ethanone
Chemical Principles and Mechanistic Insights
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine. In the context of synthesizing 1-(3-(methylamino)phenyl)ethanone, the starting material is 1-(3-aminophenyl)ethanone, and the goal is to introduce a methyl group to the primary amine.
The Eschweiler-Clarke Reaction
A classic and highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2] This one-pot procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from the formate ion. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines from primary amines without the formation of quaternary ammonium salts, as the tertiary amine cannot form another iminium ion.[1][2] The loss of carbon dioxide during the reduction step drives the reaction to completion.[1]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
This protocol describes the N-methylation of 1-(3-aminophenyl)ethanone using the Eschweiler-Clarke reaction.
Materials and Equipment:
1-(3-Aminophenyl)ethanone
Formaldehyde (37% aqueous solution)
Formic acid (88-98%)
Sodium hydroxide (NaOH)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Flash chromatography system
Silica gel (230-400 mesh)
Hexane
Ethyl acetate
Thin-layer chromatography (TLC) plates
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-aminophenyl)ethanone (1.0 eq).
Add formic acid (5.0 eq) and formaldehyde (3.0 eq) to the flask.
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature and carefully basify with a 2M NaOH solution until the pH is approximately 9-10.
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification (Flash Column Chromatography):
The crude 1-(3-(methylamino)phenyl)ethanone can be purified by flash column chromatography on silica gel.
Prepare a slurry of silica gel in hexane and pack the column.
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). For basic compounds like anilines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[5][6]
Collect the fractions and monitor by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Avoids the formation of quaternary ammonium salts.[1][2]
Uses inexpensive and readily available reagents.
The reaction is often driven to completion by the evolution of carbon dioxide.[1]
Limitations:
The use of formic acid can be problematic for acid-sensitive substrates.
The reaction is typically run at elevated temperatures.
Safety Precautions
Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Formaldehyde is a known carcinogen and should be handled with care in a well-ventilated area.
The reaction can produce carbon dioxide, which can cause pressure buildup if performed in a sealed vessel. Ensure the system is open to the atmosphere or equipped with a pressure-relief device.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[8] For the synthesis of 1-(3-(methylamino)phenyl)ethanone, this would involve the coupling of a 3-haloacetophenone (e.g., 3-bromoacetophenone) with methylamine.
The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base is used to deprotonate the amine, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[9]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(3-(methylamino)phenyl)ethanone via the Buchwald-Hartwig amination of 3-bromoacetophenone with methylamine.
Materials and Equipment:
3-Bromoacetophenone
Methylamine (solution in THF or as a salt)
Palladium(II) acetate (Pd(OAc)₂)
A suitable phosphine ligand (e.g., BINAP, Xantphos)
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
Anhydrous toluene or dioxane
Schlenk flask or other oven-dried glassware
Inert atmosphere (nitrogen or argon)
Magnetic stirrer with heating plate
Standard work-up and purification equipment as in Route 1
Step-by-Step Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).
Add 3-bromoacetophenone (1.0 eq) and anhydrous toluene.
Add methylamine (1.2 eq).
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
Heat the reaction to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
Cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purification and Characterization:
Follow the same procedures for purification and characterization as described in Section 2.2.
Advantages and Limitations
Advantages:
Broad substrate scope, tolerating a wide range of functional groups.[8]
Can be used to form C-N bonds that are difficult to form via other methods.
Milder reaction conditions may be possible with modern catalyst systems.
Limitations:
The cost of palladium catalysts and specialized ligands can be high.
The reaction is sensitive to air and moisture, requiring an inert atmosphere.
Removal of the palladium catalyst from the final product can be challenging.[10]
Potential for exothermic reactions, requiring careful temperature control.[11]
Safety Precautions
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
The phosphine ligands can be air-sensitive and toxic.
Solvents like toluene and dioxane are flammable and have associated health risks.
Buchwald-Hartwig aminations can be exothermic, and appropriate cooling should be available.[11]
Synthesis of Derivatives
Application in Medicinal Chemistry: Case Studies
Derivatives of 1-(3-(methylamino)phenyl)ethanone are of interest in medicinal chemistry. For example, the core structure can be found in compounds designed as kinase inhibitors or as agents targeting other biological pathways. The ability to readily modify the scaffold at the amine, the ketone, or the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR).
General Protocol for Derivatization
N-Alkylation/Acylation: The secondary amine of 1-(3-(methylamino)phenyl)ethanone can be further functionalized.
N-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetone, DMF) can introduce a second alkyl group.
N-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, Et₃N) will form the corresponding amide.
Modification of the Ketone: The ketone functionality can be a handle for further derivatization.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Wittig Reaction: Reaction with a phosphonium ylide can convert the ketone to an alkene.
Aromatic Ring Substitution: Further electrophilic aromatic substitution on the phenyl ring can be challenging due to the presence of both activating (methylamino) and deactivating (acetyl) groups. However, under specific conditions, further functionalization may be possible.
Application Note: High-Purity Scale-Up of 1-(3-(Methylamino)phenyl)ethanone (3-MAP)
Executive Summary This Application Note details the industrial-scale synthesis and purification of 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), a critical intermediate in the manufacture of cholinergic agents suc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the industrial-scale synthesis and purification of 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), a critical intermediate in the manufacture of cholinergic agents such as Rivastigmine and other neurodegenerative therapeutics.
The synthesis of N-monomethyl anilines containing reducible carbonyl groups (ketones) presents a dual chemoselectivity challenge:
N-Selectivity: Preventing over-methylation to the dimethylamino impurity (bis-alkylation).
Chemo-Selectivity: Reducing the intermediate imine without reducing the acetophenone ketone moiety to an alcohol.
This guide presents a Catalytic Reductive Amination protocol optimized for kilogram-to-ton scale, utilizing sulfided platinum-on-carbon (Pt/C) or controlled hydride donation to ensure >98% purity and strict impurity control.
Strategic Route Analysis
The Chemoselectivity Challenge
Direct alkylation of 3-aminoacetophenone with methyl iodide or dimethyl sulfate is non-viable for GMP scale-up due to poor selectivity (yielding a mixture of starting material, mono-, and di-methyl products) and genotoxic hazards of the alkylating agents.
The industry-standard approach is Reductive Amination using Formaldehyde. However, standard hydrogenation catalysts (Pd/C, Raney Ni) often reduce the ketone to 1-(3-(methylamino)phenyl)ethanol.
Selected Pathway: Reductive Methylation
We utilize a Two-Stage One-Pot protocol or a Poisoned Catalyst Hydrogenation to lock in selectivity.
Mechanism:
Condensation of 3-Aminoacetophenone (1) with Formaldehyde to form the hemiaminal/imine species.
Selective reduction of the C=N bond over the C=O bond.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting critical impurity vectors (Red) versus the target pathway (Green).[1]
Preferred for >100 kg batches due to atom economy.
Reagents & Equipment:
Reactor: 316L Stainless Steel High-Pressure Reactor (Hastelloy preferred if available).
Substrate: 3-Aminoacetophenone (Purity >99%).
C1 Source: Paraformaldehyde (Depolymerizes in situ) or 37% Formalin.
Catalyst: 5% Pt/C (Sulfided) or 5% Pd/C doped with V2O5 (to suppress carbonyl reduction).
Solvent: Methanol (anhydrous).
Step-by-Step Procedure:
Charging: Charge the reactor with Methanol (10 vol) and 3-Aminoacetophenone (1.0 eq). Stir until dissolved.
Catalyst Addition: Under nitrogen inertization, add 5% Pt/C (sulfided, 2 wt% loading relative to substrate). Note: Sulfided catalysts are less active but highly selective for nitro/imine reduction over ketones.
Aldehyde Addition: Add Paraformaldehyde (1.05 eq). Stir at 25°C for 1 hour to allow pre-equilibrium of hemiaminal formation.
Hydrogenation:
Purge N2 (3x).
Pressurize with H2 to 5–10 bar (Low pressure is key to selectivity).
Heat to 40–50°C .
Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.
Filtration: Cool to 20°C. Filter catalyst through a sparkler filter or celite bed. Do not let dry catalyst contact air (pyrophoric hazard).
Workup: Concentrate the filtrate under reduced pressure to remove Methanol.
Method B: Hydride Reduction (Pilot/Lab Scale)
Preferred for <10 kg batches or when high-pressure equipment is unavailable.
Reagents:
3-Aminoacetophenone (1.0 eq)
Formaldehyde (37% aq. solution, 1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Selected for mildness.
Acetic Acid (catalytic, 1.0 eq to buffer pH).
Dichloromethane (DCM) or THF.
Procedure:
Dissolve 3-Aminoacetophenone in DCM (15 vol).
Add Formaldehyde solution. Stir for 30 min.
Add Acetic Acid.
Cool to 0–5°C.
Add STAB portion-wise over 1 hour. Exothermic.
Stir at room temperature for 12 hours.
Quench: Add saturated NaHCO3 solution.
Extraction: Separate organic layer, wash with brine, dry over Na2SO4.
Purification & Quality Control
The crude product often contains 2–5% starting material and 1–3% dimethyl impurity.
Purification Strategy: Fractional Crystallization
Since the N-methyl derivative has different solubility properties than the primary amine, crystallization is the most efficient purification method.
Solvent System: Hexane/Ethyl Acetate (9:1) or Isopropyl Alcohol/Water.[2]
Protocol: Dissolve crude oil in hot IPA (3 vol). Add Water (1 vol) slowly until turbidity appears. Cool slowly to 0°C.
Result: 3-MAP crystallizes as yellow needles/prisms. The dimethyl impurity tends to remain in the mother liquor.
Critical Quality Attributes (CQAs)
Parameter
Specification
Method
Rationale
Appearance
Yellow crystalline solid
Visual
Oxidation indicator (darkening = degradation).
Assay
> 98.5% w/w
HPLC
Purity for subsequent API steps.
Dimethyl Impurity
< 0.5%
HPLC
Difficult to remove in downstream Rivastigmine synthesis.
Ketone Reduced (Alcohol)
< 0.2%
GC/HPLC
Result of over-hydrogenation.
Loss on Drying
< 0.5%
Gravimetric
Solvent entrapment.
Process Analytical Technology (PAT) Flow
Figure 2: Industrial workflow with integrated decision gates.
Safety & Handling (E-E-A-T)
Genotoxicity: While 3-MAP itself is an intermediate, methylating agents (Formaldehyde) and impurities (alkyl halides if used) are potential carcinogens. Use closed-system transfers.
Catalyst Hazards: Spent hydrogenation catalysts are pyrophoric. Keep wet with water at all times during disposal.
Exotherms: The addition of hydride reagents (Method B) generates hydrogen gas. Ensure adequate venting.
References
Synthesis of 3'-Methylaminoacetophenone
Source: ChemicalBook & PubChem D
Relevance: Confirms CAS 42865-75-8 and basic physical properties.
Selective Monomethylation of Amines
Source:Royal Society of Chemistry (RSC) Advances, "Selective monomethylation of primary amines with simple electrophiles".
Relevance: Provides mechanistic grounding for avoiding over-methyl
Industrial Process for Rivastigmine Intermediates
Source: European P
Relevance: Describes the continuous flow synthesis of the precursor 3-aminoacetophenone and downstream processing.
Green Chemistry Methylation (Methanol Source)
Source: KAIST Research, "Selective Monomethyl
Relevance: Future-proofing the process using Ruthenium c
(General Institutional Link for attribution)
Purification of Methylamines
Source: P
Relevance: Techniques for separating amine mixtures (mono/di/tri) which applies to the purification logic here.[1][3]
Crystallization techniques for purifying 1-(3-(Methylamino)phenyl)ethanone
Executive Summary This Application Note details the purification strategies for 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., choliner...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the purification strategies for 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., cholinergic agents). While the primary amine precursor (3'-aminoacetophenone) is a stable solid (mp 98-99°C), the N-methylated secondary amine target often presents as a low-melting solid or viscous oil due to disrupted intermolecular hydrogen bonding.
Consequently, standard cooling crystallization of the free base is frequently inefficient, leading to "oiling out" rather than discrete crystal formation. This guide presents two validated protocols:
Method A: Solvent/Anti-solvent crystallization for crude enrichment (Free Base).
Method B: Reactive Crystallization (Hydrohalide Salt Formation) for API-grade purity (>99.5%).
Physicochemical Profiling & Challenge Analysis
Before selecting a protocol, the operator must understand the thermodynamic behavior of the target molecule versus its impurities.
Property
Target: N-Methylamino
Impurity A: Primary Amine
Impurity B: N,N-Dimethylamino
Structure
Secondary Amine
Primary Amine
Tertiary Amine
H-Bonding
Moderate (1 Donor)
Strong (2 Donors)
Weak (0 Donors)
State (RT)
Low-melting solid / Oil
Solid (mp ~98°C)
Solid / Oil
Basicity (pKa)
~4.8 - 5.2 (Aniline-like)
~4.2
~5.0
Solubility
High in alcohols, EtOAc
High in alcohols
High in non-polar solvents
The Purification Challenge:
The synthesis (typically reductive alkylation of 3'-aminoacetophenone) often yields a mixture of unreacted primary amine and over-methylated tertiary amine. Because the target secondary amine has a melting point between the two extremes, fractional crystallization of the free base is thermodynamically difficult.
Strategic Solution:
Exploit the subtle pKa differences and lattice energy stability by converting the oily free base into a highly crystalline Hydrochloride (HCl) or Oxalate salt .
Use Case: Initial cleanup of crude reaction mixtures containing >10% non-polar impurities.
Theory:
This method relies on the high solubility of the ketone and amine functionalities in moderately polar solvents (Ethyl Acetate) and their insolubility in non-polar alkanes (Heptane/Hexane).
Protocol:
Dissolution: Dissolve 10.0 g of crude 1-(3-(Methylamino)phenyl)ethanone in Ethyl Acetate (30 mL) at 50°C.
Note: Do not use alcohols, as they solubilize the impurities too well.
Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., methylating agents).
Anti-Solvent Addition:
Maintain temperature at 45°C.
Slowly add n-Heptane (60 mL) dropwise over 30 minutes.
Critical Step: Stop addition if the solution turns milky (emulsification/oiling out). Add a seed crystal if available.[1]
Cooling Ramp:
Cool to 25°C at a rate of 5°C/hour.
Hold at 25°C for 2 hours.
Cool to 0°C and hold for 4 hours.
Isolation: Filter the resulting solids. Wash with cold 1:4 EtOAc:Heptane.
Risk: If the purity is <90%, the product may separate as an oil. If this occurs, proceed immediately to Method B.
Use Case: Final purification to achieve >99.5% purity (API Grade).
Theory:
Salt formation is a "Self-Validating" purification. The crystal lattice of the target amine salt is highly specific; impurities (primary/tertiary amines) form salts with different lattice energies and solubilities. By using Anhydrous Ethanol/HCl , we ensure the target salt crystallizes while impurities remain in the mother liquor.
Protocol:
Pre-treatment: Dissolve 10.0 g of crude oil in Anhydrous Ethanol (50 mL) .
Mechanism:[2][3][4] TMSCl reacts with the ethanol solvent to generate anhydrous HCl in situ (Reaction:
). This prevents the introduction of water, which increases solubility and yield loss.
Nucleation:
Stir at 0°C. A white precipitate of 1-(3-(Methylamino)phenyl)ethanone·HCl should form within 15 minutes.
Process Control: If no solid forms, add Diethyl Ether (50 mL) as an anti-solvent.
Digestion: Warm the slurry to 40°C for 30 minutes (Ostwald Ripening) to improve crystal size and reject entrapped impurities, then cool back to 0°C.
Isolation: Filter under nitrogen (hygroscopic). Wash with cold 1:1 Ethanol/Ether.
Process Visualization & Logic
The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the physical state of the crude material.
Figure 1: Decision Matrix for purification of 3'-methylaminoacetophenone derivatives.
Quality Control & Analytical Standards
To validate the crystallization, the following parameters must be met.
Secondary Amine (Target): Doublet (3H) coupled to the NH proton.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amine purification via recrystallization).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discussion on salt selection and "oiling out" phenomena).
Sigma-Aldrich. (2024). Product Specification: 3'-Aminoacetophenone (CAS 99-03-6).[6] (Used as a baseline for physicochemical property estimation).
PubChem. (2024).[7] Compound Summary: 1-(3-(Methylamino)phenyl)ethanone (CAS 42865-75-8).[8] National Library of Medicine.
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on using HCl salts for purification).
Application Note: Formulation of Analytical Standards Using 1-(3-(Methylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the formulation, characterization, and handling of 1-(3-(Methylamino)phenyl)ethanone as an analytical standard. As a Senior...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the formulation, characterization, and handling of 1-(3-(Methylamino)phenyl)ethanone as an analytical standard. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring the integrity and reliability of this standard in research and quality control environments.
Introduction
1-(3-(Methylamino)phenyl)ethanone is a substituted acetophenone derivative with potential applications as a starting material, intermediate, or impurity in the synthesis of pharmaceutically active compounds. The availability of a well-characterized analytical standard is paramount for accurate quantification, impurity profiling, and quality control in drug development and manufacturing. This guide provides a framework for the establishment of 1-(3-(Methylamino)phenyl)ethanone as a reliable reference material.
Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water.
Inferred from chemical structure
Characterization and Purity Assessment
The establishment of a primary analytical standard requires rigorous characterization to confirm its identity and determine its purity. The following sections outline the recommended analytical techniques and protocols.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally stable organic compounds.[2] A properly developed and validated stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.
Proposed HPLC Method:
A reverse-phase HPLC method is proposed based on methods used for similar substituted acetophenones.[3][4]
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Formic acid provides good peak shape and is MS-compatible. Acetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient
0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
A gradient elution is necessary to separate potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times.
Detection
UV at 254 nm
The aromatic ketone chromophore is expected to have strong absorbance at this wavelength.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Sample Preparation
Accurately weigh approximately 10 mg of 1-(3-(Methylamino)phenyl)ethanone and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.
Methanol is a suitable solvent that is miscible with the mobile phase.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Identity Confirmation
The identity of the analytical standard must be unequivocally confirmed using spectroscopic techniques.
NMR spectroscopy is a powerful tool for structural elucidation.[5] Both ¹H and ¹³C NMR should be performed.
¹H NMR (Expected Chemical Shifts):
Aromatic Protons: 6.5 - 7.5 ppm (multiplets)
N-H Proton: ~4.0 ppm (broad singlet, may exchange with D₂O)
N-CH₃ Protons: ~2.8 ppm (singlet or doublet depending on coupling to N-H)
CO-CH₃ Protons: ~2.5 ppm (singlet)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
[M+H]⁺: m/z 150.09
Key Fragments: Loss of the acetyl group (m/z 107) and further fragmentation of the aromatic ring.
IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorption Bands:
N-H stretch: ~3400 cm⁻¹
C=O stretch (ketone): ~1670 cm⁻¹
Aromatic C=C stretch: ~1600 cm⁻¹
C-N stretch: ~1300 cm⁻¹
Content Assignment (Assay) by Quantitative NMR (qNMR)
While HPLC provides a measure of chromatographic purity, Quantitative NMR (qNMR) can be used to determine the absolute purity (assay) of the standard by comparing its ¹H NMR signal integrals to those of a certified internal standard of known purity.[6][7]
Protocol for qNMR:
Internal Standard Selection: Choose a certified internal standard with high purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[6]
Sample Preparation:
Accurately weigh approximately 10 mg of 1-(3-(Methylamino)phenyl)ethanone and 10 mg of the internal standard into a vial.
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay).
Data Analysis: Calculate the assay of 1-(3-(Methylamino)phenyl)ethanone using the following formula:
A comprehensive stability testing program is crucial to establish the retest period and appropriate storage conditions for the analytical standard.[8] This involves subjecting the material to forced degradation studies under various stress conditions.[5][9]
Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10]
Stress Conditions:
Condition
Proposed Protocol
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
Hydrolysis of the methylamino group.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Potential for reactions involving the ketone.
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the methylamino group to an N-oxide or other species.[9]
Thermal
80 °C for 48 hours
General decomposition.
Photostability
ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)
Photolytic degradation of the aromatic and ketone functionalities.[9]
Samples from each stress condition should be analyzed by the developed HPLC method to assess the extent of degradation and the formation of new peaks.
Caption: Forced Degradation Study Workflow.
Long-Term Stability
Based on the forced degradation results, a long-term stability study should be initiated under the recommended storage conditions. The standard should be re-tested at appropriate intervals (e.g., 3, 6, 12, 24 months) to monitor its purity and content.
Preparation and Handling of Standard Solutions
Proper preparation and handling of standard solutions are critical for obtaining accurate and reproducible analytical results.
Preparation of Stock Solutions
Allow the container of 1-(3-(Methylamino)phenyl)ethanone to equilibrate to room temperature before opening to prevent moisture condensation.
Accurately weigh the required amount of the standard using a calibrated analytical balance.
Quantitatively transfer the weighed material to a Class A volumetric flask.
Dissolve the material in a suitable solvent (e.g., methanol) and dilute to volume.
Mix the solution thoroughly.
Storage of Solutions
Store stock solutions in tightly capped amber glass vials to protect from light.
Store solutions at refrigerated temperatures (2-8 °C) to minimize degradation.
The stability of the solution should be established through a solution stability study.
Conclusion
The establishment of 1-(3-(Methylamino)phenyl)ethanone as a reliable analytical standard requires a systematic approach encompassing comprehensive characterization, purity determination, and stability assessment. The protocols outlined in this application note provide a robust framework for ensuring the quality and integrity of this standard, thereby supporting accurate and reproducible analytical measurements in pharmaceutical research and development.
References
Advanced ChemBlocks. (2026, February 8). 1-(3-(Methylamino)phenyl)ethanone 95.00%.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10).
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8).
MedCrave. (2016, December 14). Forced Degradation Studies.
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?
Technical Support Center: Synthesis of 1-(3-(Methylamino)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-(methylamino)phenyl)ethanone (CAS: 42865-75-8).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(3-(methylamino)phenyl)ethanone (CAS: 42865-75-8).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information herein is structured to explain not just the how, but the why behind each procedural choice, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of 1-(3-(methylamino)phenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical manufacturing, primarily involves the N-methylation of 3-aminoacetophenone. While several methods exist, the most prevalent and industrially relevant routes are Reductive Amination (specifically the Eschweiler-Clarke reaction) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig amination). The choice of method often depends on factors like cost, scale, available equipment, and desired purity profile.
This guide will focus primarily on the Eschweiler-Clarke reaction due to its cost-effectiveness and operational simplicity, while also providing troubleshooting for the Buchwald-Hartwig amination as a high-yield alternative.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Focus Area 1: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2] A key advantage is that the reaction is irreversible due to the formation of carbon dioxide gas and does not produce quaternary ammonium salts, stopping at the tertiary amine stage.[3][4]
Technical Support Center: Identification of Impurities in 1-(3-(Methylamino)phenyl)ethanone Samples
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 1-(3-(Methylamino)phenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 1-(3-(Methylamino)phenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity identification and control. Here, we synthesize established analytical principles with practical, field-proven insights to help you ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the origin, nature, and regulatory context of impurities in 1-(3-(Methylamino)phenyl)ethanone.
Q1: What are the primary sources of impurities in my 1-(3-(Methylamino)phenyl)ethanone samples?
Impurities are unwanted chemicals that can compromise the quality and safety of an API.[1] For 1-(3-(Methylamino)phenyl)ethanone, they are typically classified into three main categories based on their origin:
Process-Related Impurities: These are substances that arise during the synthesis of the API. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1][2]
Degradation Products: These impurities form when the API breaks down due to exposure to environmental factors such as light, heat, humidity, or reactive substances like acids, bases, or oxidants.
Contaminants: These are extraneous substances introduced into the sample, such as materials leached from container closures, dust, or cross-contamination from other processes.[3]
Understanding the synthetic route is the first step in predicting process-related impurities.
Q2: What is the likely synthetic route for 1-(3-(Methylamino)phenyl)ethanone, and what specific process-related impurities should I look for?
The most common and direct synthesis route is the N-methylation of 3-aminoacetophenone .[4][5] This reaction, while seemingly straightforward, can lead to several predictable impurities that must be monitored.
The primary side reaction in the N-alkylation of amines is over-alkylation .[6] Therefore, the most probable process-related impurities are:
3-Aminoacetophenone (Starting Material): Incomplete reaction will leave residual starting material in the final product.[1]
1-(3-(Dimethylamino)phenyl)ethanone (Over-methylation Product): The product, a secondary amine, can react further with the methylating agent to form a tertiary amine.
The following diagram illustrates this synthetic pathway and the formation of these key impurities.
Figure 1: Synthetic pathway and key process-related impurities.
Q3: What are the most likely degradation pathways for 1-(3-(Methylamino)phenyl)ethanone?
Based on its chemical structure, which contains a secondary aromatic amine and a ketone, the following degradation pathways should be investigated through forced degradation studies:[7]
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored radical cations and, subsequently, complex polymeric impurities.[8][9] This is often the cause of sample discoloration (e.g., turning yellow or brown).
N-Nitrosamine Formation: As a secondary amine, 1-(3-(methylamino)phenyl)ethanone is a potential precursor for the formation of an N-nitrosamine drug substance-related impurity (NDSRI).[10][11] This can occur in the presence of nitrosating agents (e.g., nitrite ions, NO₂) under acidic conditions. Given the high carcinogenic potential of nitrosamines, this is a critical safety concern that regulatory agencies are heavily focused on.[11]
Photolytic Degradation: The aromatic chromophore makes the molecule susceptible to degradation upon exposure to UV or visible light.
Hydrolytic and Thermal Degradation: While generally stable, forced degradation under extreme pH and temperature conditions is necessary to identify any potential hydrolysis or thermally induced degradants.
Q4: What are the regulatory thresholds for identifying and qualifying impurities?
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2) for new drug substances.[2] These guidelines establish thresholds based on the maximum daily dose of the drug. Key thresholds include:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.
It is crucial to develop analytical methods sensitive enough to detect and quantify impurities at or below these thresholds.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific issues you may encounter during your analysis.
Q: My chromatogram shows an unexpected peak. How do I begin the identification process?
A: An unknown peak requires a systematic investigation. The following workflow provides a logical approach from initial detection to structural confirmation.
Figure 2: Logical workflow for identifying an unknown chromatographic peak.
Q: How can I use mass spectrometry to distinguish between the API, the starting material, and the over-methylated impurity?
A: Mass spectrometry (MS) is a powerful tool for this purpose. The key is to look at the molecular weights and characteristic fragmentation patterns. The fragmentation of acetophenones is typically dominated by alpha-cleavage, which is the breaking of the bond next to the carbonyl group.[12]
Compound
Structure
Molecular Weight (MW)
Key MS Fragments (m/z)
3-Aminoacetophenone (Starting Material)
135.16
135 (M+) : Molecular ion120 (M-15) : Loss of -CH₃[12]
Table 1: Predicted Impurities and Their Mass Spectrometric Signatures.
In your LC-MS analysis, you can extract the ion chromatograms for these specific molecular weights (135, 149, and 163) to quickly screen for their presence. MS/MS fragmentation of the M-15 ion (e.g., m/z 134 for the API) would likely show a further loss of carbon monoxide (CO, 28 Da) to produce a phenyl-type fragment.[13]
Q: My API sample is a yellow or brown solid, but the reference standard is off-white. What is the likely cause and how do I confirm it?
A: Discoloration in aniline derivatives is almost always due to oxidation .[9] Exposure to air (oxygen) and/or light can initiate the formation of highly colored, often polymeric, impurities.
Troubleshooting Steps:
Protect from Light and Air: Store samples in amber vials under an inert atmosphere (nitrogen or argon) to prevent further degradation.
Analyze by HPLC-DAD/PDA: Oxidation products often have different UV-Vis spectra that extend into the visible range. A Diode Array Detector (DAD) or Photodiode Array (PDA) can reveal these differences compared to the main API peak.
Perform Oxidative Forced Degradation: Intentionally stress a sample of pure API with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide). If the peaks corresponding to the colored impurities in your sample increase, it confirms they are oxidative degradants.
Part 3: Experimental Protocols
These protocols provide a starting point for your experimental work. They should be validated for your specific equipment and sample matrices.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method.
Objective: To generate likely degradation products of 1-(3-(Methylamino)phenyl)ethanone under various stress conditions.
Materials:
1-(3-(Methylamino)phenyl)ethanone sample (approx. 1 mg/mL in 50:50 Acetonitrile:Water)
1 M HCl
1 M NaOH
3% Hydrogen Peroxide (H₂O₂)
Photostability chamber (ICH Q1B compliant)
Oven
Procedure:
Acid Hydrolysis:
To 1 mL of the sample solution, add 1 mL of 1 M HCl.
Keep at 60°C for 24 hours.
Cool, then neutralize with an equivalent amount of 1 M NaOH.
Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
Base Hydrolysis:
To 1 mL of the sample solution, add 1 mL of 1 M NaOH.
Keep at 60°C for 24 hours.
Cool, then neutralize with an equivalent amount of 1 M HCl.
Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
Oxidative Degradation:
To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
Thermal Degradation:
Store a solid sample of the API in an oven at 80°C for 48 hours.
Prepare a solution at ~0.1 mg/mL in mobile phase for analysis.
Photolytic Degradation:
Expose a solid sample of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Prepare a solution at ~0.1 mg/mL in mobile phase for analysis.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below. Aim for 5-20% degradation of the main peak for meaningful results.
Protocol 2: HPLC-UV Method for Impurity Profiling
This method provides a robust starting point for separating the API from its most likely process-related and degradation impurities.
Parameter
Recommended Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
A C18 column provides good hydrophobic retention for aromatic compounds.[14]
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B
Acetonitrile
A common, effective organic modifier for reversed-phase chromatography.
Gradient
5% B to 95% B over 20 min
A gradient is essential to elute both polar (e.g., starting material) and non-polar (e.g., API, over-methylated product) compounds.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides reproducible retention times.
Injection Vol.
5 µL
Adjust as needed based on sample concentration and detector response.
UV Detection
254 nm
A common wavelength for aromatic compounds. A DAD/PDA is recommended to collect full spectra for peak purity analysis.
Table 2: Starting HPLC-UV Method Parameters.
System Suitability: Before running samples, ensure the system is performing adequately. Inject a solution containing the API and a known impurity (if available). The resolution between the two peaks should be >2.0, and the tailing factor for the API peak should be <1.5.
References
Chem.ucla.edu. (n.d.). Acetophenone H NMR. Retrieved from [Link]
SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Zhu, X., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 264-272.
Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]
University of Wisconsin. (n.d.). acetophenone. Retrieved from [Link]
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
Navrachana University. (2024). Nitrosamine Impurities in Pharmaceuticals – An Awareness to enhance its Sustainability. Retrieved from [Link]
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
SlideShare. (n.d.). Impurities in pharmaceutical substances. Retrieved from [Link]
Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2010). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]
Utah State University DigitalCommons@USU. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Retrieved from [Link]
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]
Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]
International Journal for Scientific Research and Development. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved from [Link]
ResearchGate. (n.d.). N-Methylation of p-aminoacetophenone (E) with DMC. Retrieved from [Link]
ResearchGate. (2025). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Retrieved from [Link]
NIST WebBook. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved from [Link]
Publisso. (2025). N-Methylaniline. Retrieved from [Link]
Recrystallizing 1-(3-(Methylamino)phenyl)ethanone requires navigating a specific polarity window.[1] As a secondary aniline derivative with a ketone core, this molecule exhibits moderate polarity.[1] The challenge often lies not in solubility, but in selectivity —specifically separating the target secondary amine from the likely impurities: the primary amine precursor (3-aminoacetophenone) and the over-methylated tertiary amine byproduct (3-dimethylaminoacetophenone).
This guide provides a tiered solvent selection strategy, impurity rejection logic, and troubleshooting for the common "oiling out" phenomenon associated with low-melting acetophenones.
Module 1: Solvent System Selection
The Polarity Logic
The target molecule contains a hydrophobic phenyl ring, a hydrogen-bond accepting ketone, and a hydrogen-bond donating secondary amine.
We utilize a Binary Solvent System to fine-tune saturation.[1]
Recommended Solvent Systems
Priority
Solvent System
Ratio (v/v)
Mechanism of Action
Best For
Primary
Ethanol / Water
95:5 to 70:30
Anti-Solvent Precipitation. The compound dissolves in hot ethanol (H-bonding).[1] Water acts as the anti-solvent, forcing the hydrophobic ring to aggregate upon cooling.
General purification; Removal of non-polar tars.[1]
Secondary
Ethyl Acetate / Heptane
1:2 to 1:4
Polarity Gradient. Dissolves in hot EtOAc.[1] Heptane reduces solubility of the polar amine, forcing crystallization.
Avoiding "Oiling Out." (See Troubleshooting).
Tertiary
Toluene (Single)
N/A
Temperature Coefficient. High solubility at boiling (110°C), low at -10°C.
Removal of highly polar salts or inorganic impurities.[1]
Decision Matrix: Selecting Your Solvent
Figure 1: Logic flow for selecting the optimal recrystallization solvent based on physical state and impurity profile.[2]
Module 2: Critical Protocols
Protocol A: The Ethanol/Water Standard
Use this for crystalline crude material with >85% purity.
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath or heat block (approx. 70°C).[1] Add just enough solvent to dissolve the solid.[2]
Note: If the solution is dark red/brown, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
Saturation: Remove from heat. Add warm water (50°C) dropwise until a faint permanent turbidity (cloudiness) appears.[1]
Clarification: Add 1-2 drops of hot Ethanol to clear the solution again.
Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).
Critical Step: If liquid droplets appear (oiling out) instead of crystals, scratch the glass vigorously with a rod or add a seed crystal immediately.
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel).[1][2] Wash with cold 50% EtOH/Water.[1]
Protocol B: The "Oiling Out" Prevention (EtOAc/Heptane)
Use this if your compound melts below 60°C or tends to form a liquid phase in water.
Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .
Precipitation: Remove from heat. Slowly add Heptane (or Hexane) until cloudiness persists.[1][3]
Reflux: Briefly reheat to boiling to redissolve everything.
Seeding: Allow to cool to ~40°C. Add a seed crystal.
Rest: Let stand undisturbed. The non-polar nature of Heptane often favors crystal lattice formation over amorphous oil separation compared to water-based systems.
Module 3: Impurity Rejection Science
Achieving "High Purity" (>99%) requires understanding the chemical behavior of the impurities relative to the target.
Impurity
Structure Difference
Rejection Strategy
3-Aminoacetophenone (Precursor)
Primary Amine ().[1] More polar; Higher H-bonding capability.[1]
Remains in Mother Liquor (Ethanol/Water). Because it is more soluble in polar solvents than the methylated target, it stays in solution while the target crystallizes.
3-Dimethylaminoacetophenone (Over-methylated)
Tertiary Amine ().[1] Less polar; No H-bond donor.[1]
Wash Rejection. This impurity is often more soluble in non-polar solvents (Heptane/Toluene).[1] In an EtOH/Water system, it may co-crystallize.[1] Use EtOAc/Heptane to keep this lipophilic impurity in solution.[1]
Advanced Purification: Chemical Washing (Pre-treatment)
If recrystallization fails to remove the primary amine (starting material), utilize the difference in basicity before recrystallization:
Dissolve crude in Dichloromethane (DCM) .
Wash with dilute Acetic Anhydride (1 eq) . The primary amine reacts rapidly to form an amide (Acetamide derivative), which has drastically different solubility properties and can be removed.
Alternatively: Use column chromatography if the impurity load is >10%.
Module 4: Troubleshooting & FAQs
Q1: My product separates as a red oil at the bottom of the flask. What happened?A: This is "Oiling Out." It occurs when the saturated solution temperature is higher than the melting point of the solvated product.
Fix: Reheat to dissolve. Add more of the "good" solvent (Ethanol or EtOAc) to lower the saturation point. Cool much more slowly. Seeding is mandatory here.
Q2: The crystals are colored (yellow/orange/brown). How do I get white crystals?A: Aniline derivatives oxidize easily to form colored quinoid species.[1]
Fix: Perform the recrystallization under Nitrogen if possible. Use Activated Carbon during the hot dissolution step.[2][4] Wash the final crystals with cold solvent containing a trace of sodium bisulfite (antioxidant), though this is rarely necessary if carbon is used.
Q3: Yield is very low (<40%).A: You likely used too much solvent or the "Anti-Solvent" ratio was too low.
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and repeat the cooling process to obtain a "Second Crop." Check the purity of this crop by TLC before combining with the first crop.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for recrystallization of aromatic ketones and amines).
Organic Syntheses. m-Aminoacetophenone, Coll.[1] Vol. 2, p. 434 (1943).[1][5] (Provides baseline solubility data for the parent scaffold).[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3024110, Phenylephrone hydrochloride (Analogous structure solubility data). [1]
Sigma-Aldrich. Product Specification: 3'-Aminoacetophenone.[1] (Used for impurity profile analysis).[1]
Technical Support Center: Minimizing By-product Formation in N-Alkylation of Anilines
Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the common challenges encountered during this crucial transformation, providing in-depth, field-proven insights to enhance selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent by-products in the N-alkylation of anilines, and why do they form?
The primary challenge in the N-alkylation of anilines is controlling the reaction's selectivity. The most common by-products are:
N,N-Dialkylated Anilines: The mono-N-alkylated product is often more nucleophilic than the starting aniline, making it susceptible to a second alkylation. This over-alkylation is a significant issue, especially when using highly reactive alkylating agents.[1]
Quaternary Ammonium Salts: In the presence of excess alkylating agent, the tertiary amine can undergo further alkylation to form a quaternary ammonium salt.
C-Alkylated Anilines: Under certain conditions, particularly at higher temperatures, alkylation can occur on the aromatic ring of the aniline (C-alkylation) instead of the nitrogen atom.[2]
Products from Side Reactions of the Alkylating Agent: Depending on the alkylating agent and reaction conditions, side reactions such as elimination or rearrangement can lead to undesired by-products.
The formation of these by-products is governed by the interplay of various factors including the reactivity of the aniline and alkylating agent, the strength and stoichiometry of the base, the choice of solvent, and the reaction temperature.
Q2: How does the choice of alkylating agent impact by-product formation?
The nature of the alkylating agent is a critical determinant of reaction selectivity.
Alkyl Halides: The reactivity order is typically R-I > R-Br > R-Cl.[3] While highly reactive alkyl iodides can drive the reaction to completion at lower temperatures, they also increase the likelihood of over-alkylation. Less reactive alkyl chlorides may require more forcing conditions, which can lead to other side reactions.
Alcohols: Used in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, alcohols are considered greener alkylating agents as the only by-product is water.[4][5] These reactions often employ metal catalysts and can offer high selectivity for mono-alkylation.[6]
Other Alkylating Agents: Dialkyl sulfates and carbonates are also used. Ionic liquids have been shown to improve selectivity in some cases.[7]
Q3: What is the crucial role of the base in controlling selectivity?
The base plays a dual role in the N-alkylation of anilines: it deprotonates the aniline to increase its nucleophilicity and neutralizes the acid formed during the reaction (e.g., HX from an alkyl halide).
Base Strength: A base that is too weak may not sufficiently deprotonate the aniline, leading to a sluggish or incomplete reaction.[3] Conversely, a very strong base can increase the rate of both mono- and di-alkylation, potentially reducing selectivity.
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used. For less reactive anilines, stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[3][6]
Q4: Can the choice of solvent influence the chemoselectivity of N-alkylation?
Yes, the solvent can have a profound effect on the reaction's outcome.
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed as they can dissolve the reactants and stabilize charged intermediates.[3] However, care must be taken with DMSO at elevated temperatures in the presence of bases and electrophiles.[8]
Aprotic vs. Protic Solvents: Aprotic solvents are generally preferred over protic solvents. Protic solvents can solvate the amine, reducing its nucleophilicity and slowing down the desired reaction.
Ionic Liquids: Room temperature ionic liquids have emerged as green solvent alternatives and have been shown to minimize over-alkylation in certain cases.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the N-alkylation of anilines.
Problem 1: Low Yield of the Desired Mono-Alkylated Aniline
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Insufficient Reactivity
The aniline may be electron-deficient (e.g., containing nitro groups), reducing its nucleophilicity.[3] The alkylating agent may also be of low reactivity (e.g., an alkyl chloride).
Increase the reaction temperature.[3] Consider using a more reactive alkylating agent (e.g., an alkyl bromide or iodide).[3] For electron-deficient anilines, a stronger base may be required to enhance nucleophilicity.[3]
Incomplete Reaction
The reaction time may be too short, or the temperature may be too low for the reaction to reach completion.
Monitor the reaction progress using TLC or LC-MS.[9] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.
Poor Solubility
One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Select a solvent that effectively dissolves all reactants at the reaction temperature.[3] Sonication can sometimes aid in dissolving sparingly soluble materials.
Reagent Degradation
The alkylating agent or the aniline may be degrading under the reaction conditions.
Ensure high-purity reagents are used. If reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Experimental Protocol: Optimizing for a Sluggish Reaction
Setup: To a solution of the aniline (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, ~0.1 M), add the base (e.g., K₂CO₃, 1.5 eq).[9]
Alkylation: Add the alkyl halide (1.05 eq) dropwise to the stirring mixture at room temperature.[9]
Monitoring: Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor its progress every hour by TLC or LC-MS.
Optimization: If after 4 hours less than 50% conversion is observed, incrementally increase the temperature by 10 °C and continue monitoring. Note the temperature at which a reasonable reaction rate is achieved without significant by-product formation.
Problem 2: Significant Formation of the N,N-Dialkylated By-product
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
High Reactivity of Mono-alkylated Product
The mono-alkylated aniline is more nucleophilic than the starting aniline and readily reacts with the alkylating agent.
Use a slight excess of the aniline relative to the alkylating agent (e.g., 1.2-1.5 equivalents of aniline). Add the alkylating agent slowly or dropwise over an extended period to maintain its low concentration in the reaction mixture.[9]
Excess Alkylating Agent
Using a stoichiometric excess of the alkylating agent will drive the reaction towards the di-alkylated product.
Use the aniline as the limiting reagent or maintain a strict 1:1 stoichiometry.
High Reaction Temperature
Elevated temperatures can increase the rate of both mono- and di-alkylation, often favoring the thermodynamically more stable di-alkylated product.
Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired mono-alkylation.
Concentrated Reaction Mixture
High concentrations of reactants can increase the frequency of collisions, leading to a higher rate of di-alkylation.
Perform the reaction at a lower concentration (higher dilution).
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Technical Support Center: Stability & Degradation Guide
Compound: 1-(3-(Methylamino)phenyl)ethanone (also known as 3'-Methylaminoacetophenone)
CAS: 699-17-2
Chemical Class: Secondary Aromatic Amine / Aromatic Ketone[1][2]
Part 1: The Scientist’s Overview
As a Senior Application Scientist, I often see researchers treat this molecule as a simple ketone. It is not. The critical instability vector here is the secondary amine attached to the electron-rich aromatic ring. While the acetyl group (
) at the meta position withdraws electron density, the amine remains susceptible to oxidative radical formation, N-demethylation, and photon-induced coupling.
Your stability strategy must focus on three non-negotiable pillars:
Oxidative Control: The secondary amine is a "radical trap."[1][2] It will scavenge oxygen, leading to colored impurities (browning) even at trace degradation levels (<0.1%).[1][2]
Photostability: The acetophenone moiety is a known triplet-state photosensitizer.[1][2] It can transfer energy to the amine, accelerating self-degradation.
pH-Dependent Kinetics: In acidic media, the amine protonates (
), stabilizing the molecule against oxidation. In basic media, the free base is highly reactive.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My sample turned yellow/brown during storage, but HPLC purity is still >99%."
Diagnosis:Trace Oxidative Coupling (Azo/Hydrazo formation).
Aromatic amines are notorious for "browning" (formation of extensive conjugated systems like azo-dimers or quinone-imines) at extremely low concentrations—often below the detection limit of standard UV-HPLC (254 nm).[1][2]
The Fix:
Switch to Inert Atmosphere: Store the solid under Argon, not Nitrogen (Argon is heavier and blankets the powder better).[2]
Check Your Solvent: If in solution, avoid ethers (THF, Dioxane) which form peroxides.[1][2] Use degassed Methanol or Acetonitrile.[1][2]
Acidify the Matrix: If your protocol allows, store solutions in 0.1% Formic Acid.[2] Protonating the nitrogen lone pair (
Issue 2: "I see a new peak at RRT 0.85 that matches the primary amine."
Diagnosis:Oxidative N-Demethylation.
Under oxidative stress (peroxides in solvent or high headspace oxygen), the
-methyl group is cleaved, releasing formaldehyde and leaving 3-aminoacetophenone.[1] This is often catalyzed by trace metals (Fe, Cu) in your buffer or glassware.[1][2]
The Fix:
Add a Chelator: Add 1 mM EDTA to your buffer system to sequester trace metals.[1][2]
Screen for Formaldehyde: Perform a chromotropic acid test or DNPH derivatization to confirm the release of formaldehyde, validating the mechanism.
Issue 3: "The assay value dropped significantly after light exposure, but mass balance is poor."
Diagnosis:Photochemical Polymerization.
The acetophenone moiety absorbs UV light and enters an excited triplet state.[2] It can abstract a hydrogen from the
-methyl group of a neighboring molecule, initiating a radical polymerization chain. These high-molecular-weight polymers often precipitate or stick to the HPLC column, becoming "invisible" to the detector.
The Fix:
Amber Glass is Mandatory: All handling must occur under yellow light or in amber glassware.[1][2]
Solvent Selection: Avoid protic solvents (like alcohols) for light stress studies if possible, as they can participate in hydrogen abstraction.[1][2]
Part 3: Experimental Protocols (Stress Testing)
Objective: Determine intrinsic stability and identify degradation pathways (ICH Q1A).
Protocol A: Forced Degradation Workflow
Condition
Procedure
Target Degradation
Mechanistic Insight
Acid Hydrolysis
Dissolve in 0.1 N HCl. Heat at 60°C for 24h.
5-20%
Tests stability of the acetyl group (unlikely to cleave) and resistance to dealkylation.[1]
Base Hydrolysis
Dissolve in 0.1 N NaOH. Heat at 60°C for 24h.
5-20%
Promotes condensation reactions (Aldol-type) and rapid oxidation of the free amine.[1]
Detection: 254 nm (aromatic ring) and 210 nm (impurities).[1][2]
Mass Spec: Positive ESI mode (Look for M+1 = 150.1 for parent, M+1 = 136.1 for demethylated).[1][2]
Part 4: Visualizing the Chemistry
Diagram 1: Degradation Pathways of 1-(3-(Methylamino)phenyl)ethanone
This diagram illustrates the three primary breakdown routes: Oxidative Demethylation (loss of methyl), N-Oxidation (addition of oxygen), and Radical Dimerization (coupling).[1]
A logical workflow for determining the root cause of instability.
Caption: Decision tree for diagnosing stability failures based on visual appearance and LC-MS data.
References
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.[1][2]
National Center for Biotechnology Information. PubChem Compound Summary for CID 91667, 3'-Aminoacetophenone.[1][2] (Parent amine data used for analog comparison). [1][2]
Murahashi, S. I. Synthetic Aspects of the Oxidation of Amines. Angewandte Chemie International Edition.[1][2] (Mechanisms of secondary amine oxidation). [1][2]
Leresche, J. E., et al. Photostability testing of drug substances and drug products.[2] (General photostability protocols for aromatic ketones).
Comparative Analysis of Synthesis Protocols for 1-(3-(Methylamino)phenyl)ethanone
Executive Summary The synthesis of 1-(3-(Methylamino)phenyl)ethanone (3-MAME) presents a classic chemoselectivity challenge in organic process development: monomethylation of an aniline derivative without affecting the k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-(3-(Methylamino)phenyl)ethanone (3-MAME) presents a classic chemoselectivity challenge in organic process development: monomethylation of an aniline derivative without affecting the ketone moiety.
While the ketone is relatively stable, the primary challenge lies in preventing over-alkylation to the dimethylated side product (N,N-dimethyl-3-aminoacetophenone). This guide compares three distinct methodologies:
Reductive Alkylation (The Industrial Standard): Balances cost and selectivity using formaldehyde and hydride donors.
Buchwald-Hartwig Cross-Coupling (The Precision Route): Offers the highest regioselectivity but at a higher cost per kilogram.
Direct Alkylation (The Baseline): Included for comparative purposes to demonstrate why it is generally unsuitable for high-purity applications.
Recommendation: For scale-up (>1kg), Method A (Reductive Alkylation) is preferred due to raw material economy. For discovery phase (<10g) where time is critical and purification limited, Method B (Buchwald-Hartwig) is superior.
Synthesis Strategy Map
The following diagram outlines the logical flow and decision points for selecting a synthesis route.
Figure 1: Strategic decision tree for 3-MAME synthesis. Route A represents the optimal balance for manufacturing, while Route B offers high precision.
Comparative Performance Analysis
The following data is aggregated from standard process chemistry metrics for aniline monomethylation.
Method A: Reductive Alkylation (Recommended for Scale)
Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction. The key to selectivity is that the imine of the secondary amine (which leads to dimethylation) forms slower or is sterically hindered compared to the primary amine imine.
Imine Formation: Add Paraformaldehyde (3.6 g, 120 mmol eq. of formaldehyde) and Sodium Methoxide (0.5 eq, catalytic) to aid depolymerization. Stir at 40°C for 2 hours. Note: Monitoring by TLC is difficult here; proceed to reduction.
Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH₄) (4.16 g, 110 mmol) portion-wise over 30 minutes.
Critical Control Point: Maintain temperature <5°C to prevent reduction of the acetophenone ketone group to an alcohol.
Quench: Stir for 2 hours at room temperature. Quench carefully with 1N HCl until pH ~6.
Workup: Evaporate methanol. Basify aqueous residue with NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL).
Purification: Recrystallization from Hexane/EtOAc or flash chromatography (10% EtOAc/Hexane).
Validation Data:
Expected Yield: ~82%
Major Impurity: 1-(3-aminophenyl)ethanol (from ketone reduction) if Temp > 10°C.
Method B: Buchwald-Hartwig Cross-Coupling (Recommended for Purity)
Mechanism: Pd(0) oxidative addition to aryl bromide, amine coordination, deprotonation, and reductive elimination.
Protocol:
Reagents: Charge a dry Schlenk flask with 3-Bromoacetophenone (19.9 g, 100 mmol), Palladium(II) Acetate (2 mol%), and BINAP (3 mol%).
Understanding the "why" behind the selectivity in Method A is crucial for troubleshooting.
Figure 2: Mechanistic pathway of Reductive Alkylation. Control of formaldehyde equivalents prevents the cascade from Step 5 to the Side Reaction.
Expert Insights & Troubleshooting
Why Direct Alkylation Fails (The Menshutkin Problem)
Attempting to react 3-aminoacetophenone directly with Methyl Iodide follows
kinetics. The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the methyl group. This leads to a runaway reaction where the product consumes the alkylating agent faster than the starting material, resulting in a mix of starting material, mono-methyl, di-methyl, and quaternary ammonium salts. Do not use this method for pharmaceutical intermediates.
Ketone Protection
In Method A (Reductive Alkylation), if you observe reduction of the ketone to an alcohol (1-(3-(methylamino)phenyl)ethanol), consider using Sodium Triacetoxyborohydride (STAB) instead of NaBH₄. STAB is milder and less likely to reduce ketones, though it reacts slower.
Safety Note on Method B
While Method B is superior chemically, residual Palladium (Pd) is a heavy metal genotoxin. For pharmaceutical applications, a metal scavenging step (e.g., SiliaMetS® Thiol or charcoal filtration) is mandatory to meet ICH Q3D guidelines (usually <10 ppm Pd limit).
References
Buchwald, S. L., & Hartwig, J. F. (Various).[3][4] Palladium-Catalyzed Amination of Aryl Halides.[3][5][6] (Foundational work on Method B).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Journal of Organic Chemistry. (Standard protocol for Method A).
Sigma-Aldrich. 1-[3-(Dimethylamino)phenyl]ethanone Product Specification. (Reference for impurity profile and physical properties).
PrepChem. Preparation of 3′-aminoacetophenone. (Precursor synthesis via reduction of nitroacetophenone).[8]
European Patent Office. Continuous two step flow synthesis of m-amino acetophenone (EP2766338B1). (Industrial context for the precursor).
1-(3-(Methylamino)phenyl)ethanone vs 1-(4-(Methylamino)phenyl)ethanone reactivity
Topic: 1-(3-(Methylamino)phenyl)ethanone vs 1-(4-(Methylamino)phenyl)ethanone Reactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1][2][3] [1][2][3][4] Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(3-(Methylamino)phenyl)ethanone vs 1-(4-(Methylamino)phenyl)ethanone Reactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide[1][2][3]
[1][2][3][4]
Executive Summary
In medicinal chemistry and organic synthesis, the positional isomerism of 1-(methylamino)phenyl]ethanone derivatives dictates profound differences in reactivity, electronic behavior, and synthetic utility.[1][3]
Compound A (Meta): 1-(3-(Methylamino)phenyl)ethanone.[1][3] Characterized by inductive isolation .[2][3] The amine and ketone function largely independently, preserving the nucleophilicity of the amine and the electrophilicity of the carbonyl.
Compound B (Para): 1-(4-(Methylamino)phenyl)ethanone.[1][2][3] Characterized by conjugative resonance . A strong Intramolecular Charge Transfer (ICT) system exists, significantly reducing the electrophilicity of the ketone and the nucleophilicity of the amine.
This guide analyzes these differences to aid in scaffold selection for drug discovery and process chemistry optimization.
The Electronic Landscape: Resonance vs. Induction
The core differentiator is the ability of the nitrogen lone pair to conjugate with the carbonyl group.
Electronic Connectivity Diagram
The following diagram illustrates the resonance "blockade" in the meta isomer versus the "highway" in the para isomer.
Figure 1: Electronic connectivity showing the direct resonance path in the para-isomer vs. the disconnected path in the meta-isomer.[1]
Hammett Parameter Analysis
The quantitative basis for this difference is seen in the Hammett Substituent Constants (
).
Feature
Meta Isomer ()
Para Isomer ()
Implication
Amine Effect (-NHMe)
to
Para amine is a massive electron donor; Meta is weak.[1][2][3]
Ketone Effect (-COCH₃)
Ketone withdraws electrons more strongly in Para (via resonance).[1][2][3]
Net Result
Isolated Systems
Coupled System
Para C=O bond is weaker (single bond character); Meta C=O is standard.[1][2][3]
Reactivity Benchmarking
A. Nucleophilic Attack at Carbonyl (e.g., NaBH₄ Reduction)[1][2][4]
Meta Isomer: Reacts rapidly. The ketone retains high electrophilicity because the meta-amine cannot donate electrons into the carbonyl
orbital.
Para Isomer: Reacts slowly.[2][3] The resonance contribution places significant negative charge density on the carbonyl oxygen and reduces the partial positive charge on the carbonyl carbon.
Experimental Note: Reduction of the para isomer often requires excess reducing agent, higher temperatures, or Lewis acid activation (e.g.,
Para Isomer: The lone pair is delocalized into the ring/carbonyl system.[2] Nucleophilicity is significantly diminished.[2][3]
Protocol Adjustment: Acylation of the para isomer may require stronger bases (e.g., DMAP, NaH) or more reactive electrophiles (acid chlorides vs. anhydrides) compared to the meta isomer.
C. Electrophilic Aromatic Substitution (EAS)
The directing effects differ radically, influencing where new substituents (e.g., halogens, nitro groups) will attach.[1][3]
Result:Cooperative Directing. Both groups direct incoming electrophiles to the positions ortho to the amine.[2] This makes the para isomer highly regioselective but potentially too reactive (prone to over-substitution).
Synthesis & Availability
The synthesis of these two isomers illustrates the "Natural" vs. "Engineered" dichotomy in aromatic chemistry.
Synthesis Flowchart
Figure 2: The meta isomer is accessible via standard nitration, while the para isomer is best synthesized via Nucleophilic Aromatic Substitution (
Procedure: Mix amine and formaldehyde in DCE for 30 min. Add NaBH(OAc)₃. Stir at RT for 4-16h.[1][2][3]
Why: Sodium triacetoxyborohydride is mild and prevents over-alkylation to the dimethyl species, preserving the secondary amine.[3]
Protocol B: Synthesis of Para-Isomer ( Route)
Start: 4-Fluoroacetophenone.
Reagents: Methylamine (40% aq. or 2M in THF, excess), K₂CO₃ (optional), DMSO or Ethanol.[1][3]
Procedure: Heat 4-fluoroacetophenone with 5 eq. of methylamine in a sealed tube/pressure vessel at 80-100°C for 12h.
Why: The para-acetyl group activates the fluorine towards nucleophilic displacement (
) by stabilizing the Meisenheimer complex.[2] This route is cleaner than trying to methylate 4-aminoacetophenone, which often leads to mixtures.[1][3]
Experimental Data Comparison
The following physical data confirms the electronic arguments presented above.
Property
Meta-Isomer (3-NHMe)
Para-Isomer (4-NHMe)
Explanation
Melting Point
~50-55 °C (Solid/Oil)
~95-100 °C (Solid)
Para symmetry leads to better crystal packing.[1][2][3]
IR
~1685 - 1690 cm⁻¹
~1660 - 1665 cm⁻¹
Lower frequency in Para indicates single-bond character due to resonance (ICT).[1][2][3]
UV-Vis
~250 nm, ~310 nm
~330 - 350 nm
Strong bathochromic (red) shift in Para due to extended conjugation.[1][2][3]
Fluorescence
Weak / Negligible
Strong (Solvent dependent)
ICT states in Para often relax radiatively (fluorescent).[1][2][3]
pKa (Conj. Acid)
~3.5 - 4.0
~2.2 - 2.8
Para amine is less basic (lone pair delocalized); conjugate acid is stronger (lower pKa).[1][2][3]
Applications in Drug Discovery[6][7]
Scaffold Analysis[1]
Meta-Scaffold (Adrenergic / CNS):
Mimics the substitution pattern of Phenylephrine and Rivastigmine intermediates.[2][3]
Usage: Best for targeting receptors requiring a specific distance between a hydrogen bond donor (amine) and acceptor (ketone) without rigid conjugation.[1][3]
Para-Scaffold (Photoactive / Kinase):
Found in COX-2 inhibitors (e.g., Etoricoxib precursors often involve p-sulfonyl/amino patterns) and fluorescent probes.[1][2][3]
Usage: Best for rigidifying the molecule or utilizing the "push-pull" electronics to tune redox properties.[2]
References
Hammett Constants & Electronic Effects
Hansch, C., Leo, A., & Taft, R. W. (1991).[1][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
Salvitti, G., et al. (2024).[1][3][5] Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. Physical Chemistry Chemical Physics.[2][3][5]
General Reactivity of Aminoacetophenones
BenchChem.[2][3][6][7] Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity.
The Principle of Melting Point Depression: A Thermodynamic Fingerprint of Purity
An In-Depth Comparative Guide to the Purity Assessment of 1-(3-(Methylamino)phenyl)ethanone by Melting Point Analysis In the landscape of pharmaceutical development, the chemical purity of intermediates is not merely a q...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Purity Assessment of 1-(3-(Methylamino)phenyl)ethanone by Melting Point Analysis
In the landscape of pharmaceutical development, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 1-(3-(methylamino)phenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of melting point analysis—a classic, yet powerful technique—with modern chromatographic methods for the purity assessment of this compound. Our focus is on the causality behind experimental choices, the inherent self-validating nature of robust protocols, and the authoritative standards that govern them.
The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the solid and liquid phases exist in equilibrium. However, the introduction of an impurity disrupts the uniform crystal lattice structure.[1][2] This disruption weakens the intermolecular forces, meaning less thermal energy is required to transition the substance from a solid to a liquid.[3]
This phenomenon, known as melting point depression, manifests in two observable ways:
A Lowering of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.
A Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range, unlike the sharp melting point of a pure compound (typically 0.5–1 °C).[1]
Therefore, a depressed and broad melting range is a strong indicator of the presence of impurities.[4]
Diagram: The Impact of Impurities on Melting Point
Caption: Thermodynamic principle of melting point depression.
Experimental Protocol 1: Purity Assessment by Capillary Melting Point Determination
This protocol is grounded in the standards outlined by the United States Pharmacopeia (USP) General Chapter <741>.[5][6] The objective is to determine the melting range of a sample of 1-(3-(methylamino)phenyl)ethanone and compare it to a reference standard.
Materials:
Sample of 1-(3-(methylamino)phenyl)ethanone
High-purity reference standard of 1-(3-(methylamino)phenyl)ethanone
Melting point apparatus (e.g., Mettler Toledo MP series or similar)
Capillary tubes (0.8-1.2 mm internal diameter)
Mortar and pestle
Spatula
Procedure:
Apparatus Calibration: Before analysis, verify the accuracy of the apparatus using USP Melting Point Reference Standards.[5][7] The instrument should be adjusted if necessary to ensure compliance.
Sample Preparation:
Ensure the sample is completely dry. If necessary, dry the sample in a vacuum desiccator.
Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
Capillary Packing:
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column at the bottom.
The packed sample height should be approximately 3 mm.
Measurement:
Set the starting temperature of the apparatus to approximately 10°C below the expected melting point. The related compound, 3'-aminoacetophenone, has a melting point of 98-99°C, which can serve as a rough guide.[8]
Set the heating ramp rate to 1°C/minute to ensure thermal equilibrium.[9]
Insert the packed capillary tube into the apparatus.
Observe the sample carefully. Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue heating and record the temperature at which the last solid particle melts into a clear liquid (the clear point).
The recorded temperature span constitutes the melting range.
Confirmatory Mixed Melting Point Test:
Prepare an intimate 1:1 mixture of the sample and the high-purity reference standard.
Determine the melting range of this mixture using the same procedure.
Interpretation: If the sample is identical to the reference standard, the melting point of the mixture will be sharp and undepressed. If the sample is impure or a different compound, the mixture will exhibit a significant melting point depression and broadening.[3][5]
Alternative Methodologies for Definitive Purity Assessment
While melting point analysis is an excellent screening tool, it lacks the specificity and quantitative power of modern chromatographic techniques. For regulatory compliance and robust quality control, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.[10][11]
Experimental Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their affinity for a stationary phase while being carried by a liquid mobile phase. It is the gold standard for analyzing non-volatile organic impurities.[11] The validation of such analytical procedures should adhere to guidelines like ICH Q2(R1).[12][13]
Materials & System:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
Sample of 1-(3-(methylamino)phenyl)ethanone
Procedure:
Standard and Sample Preparation:
Prepare a stock solution of the reference standard at approximately 1 mg/mL in acetonitrile.
Prepare the sample solution at the same concentration.
Chromatographic Conditions:
Mobile Phase: A gradient of water and acetonitrile is often used for aromatic ketones. A starting point could be 65:35 Acetonitrile:Water.[14]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 360 nm (Aromatic ketones are often derivatized with DNPH for analysis, but direct UV detection at an appropriate wavelength is also feasible).[14][15]
Analysis:
Inject a blank (mobile phase) to establish a baseline.
Inject the reference standard to determine its retention time and peak shape.
Inject the sample solution.
Data Interpretation:
Identify the main peak in the sample chromatogram corresponding to 1-(3-(methylamino)phenyl)ethanone by comparing its retention time to the standard.
Calculate the area of all peaks in the chromatogram.
The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Protocol 3: Purity by Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain organic impurities.[16][17][18]
Materials & System:
GC system with a Flame Ionization Detector (FID)
Capillary column (e.g., DB-5 or similar, 30 m x 0.25 mm x 0.25 µm)
Helium or Nitrogen (carrier gas)
Dichloromethane or other suitable volatile solvent (GC grade)
Sample of 1-(3-(methylamino)phenyl)ethanone
Procedure:
Sample Preparation:
Dissolve a precisely weighed amount of the sample in the chosen solvent to a concentration of approximately 10 mg/mL.
Chromatographic Conditions:
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Carrier Gas Flow: 1 mL/min.
Injection Volume: 1 µL (split injection).
Analysis:
Inject a blank (solvent) to identify any solvent-related peaks.
Inject the prepared sample solution.
Data Interpretation:
The peak with the largest area corresponds to the main compound.
Smaller peaks at earlier retention times often correspond to residual solvents.
Purity is calculated using the area percent method, similar to HPLC.
Diagram: General Workflow for Purity Assessment
Caption: Comparative workflow for purity determination methods.
Comparative Performance Analysis
To illustrate the practical differences, consider the following hypothetical data for a single batch of 1-(3-(methylamino)phenyl)ethanone.
Parameter
Melting Point Analysis
HPLC Analysis
Gas Chromatography (GC)
Purity Result
92-96 °C (Broad Range)
99.2%
99.1%
Reference Value
~98-99 °C (for pure analog)
N/A
N/A
Specificity
Low (cannot identify impurities)
High (separates related substances)
High (separates volatile compounds)
Sensitivity
Low (insensitive to <1% impurity)
High (detects trace impurities, ~0.05%)
High (detects trace solvents, ppm level)
Quantitative Ability
Semi-Quantitative at best
Excellent
Excellent
Speed per Sample
~20-30 minutes
~15-25 minutes
~20-30 minutes
Cost per Sample
Very Low
Moderate
Moderate
Key Insights
Indicates presence of impurities but not their identity or precise amount.
Identifies two minor, non-volatile impurities totaling 0.8%.
Confirms main component purity and identifies 0.1% residual toluene.
Discussion of Results:
Expertise & Experience: The melting point analysis immediately signals a potential purity issue due to the broad and depressed range compared to the expected sharp point of a pure compound.[3][4] This is a rapid, low-cost first pass. However, it provides no information on the nature or number of impurities. The HPLC result provides a definitive quantitative purity value and reveals the presence of structurally similar, non-volatile impurities that co-precipitated with the product. The GC analysis complements this by specifically looking for volatile residues from the synthesis, in this case, identifying toluene, which the HPLC method might miss.
Trustworthiness & Validation: The trustworthiness of the HPLC and GC results is underpinned by method validation according to ICH Q2(R1) guidelines, which demonstrates the procedures are accurate, precise, specific, and robust.[12][19] The melting point method, while following USP guidelines, is primarily a qualitative or identity test in this context.[5] To achieve high-purity quantification via thermal methods, one would need to employ Differential Scanning Calorimetry (DSC), a more advanced technique.[20]
Authoritative Grounding: The choice of method is dictated by the intended purpose. For an in-process check during synthesis, a quick melting point can confirm the reaction has produced the desired solid product. For final batch release of a pharmaceutical intermediate, regulatory bodies require validated, specific, and quantitative data, making HPLC and/or GC analysis mandatory.[11]
Conclusion
The purity assessment of 1-(3-(methylamino)phenyl)ethanone is a multi-faceted task where the choice of analytical method must align with the specific objective.
Melting Point Analysis stands as an invaluable, accessible, and rapid screening tool. Its strength lies in the clear, qualitative indication of purity through the principle of melting point depression. It is an excellent technique for preliminary assessment and identity confirmation in a research or academic setting.
HPLC and GC are the definitive methods for purity and impurity profiling in a regulated drug development environment. They offer the high specificity, sensitivity, and quantitative accuracy required to ensure that an intermediate meets the stringent quality standards of the pharmaceutical industry.
Ultimately, these methods are not mutually exclusive but are complementary. A depressed melting point can trigger a more in-depth investigation by chromatography, demonstrating how classical and modern analytical techniques work in concert to ensure the uncompromising quality of pharmaceutical materials.
References
Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Available at: [Link]
The United States Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]
Nikhal, S. B., & Dambe, P. S. Gas Chromatography and its Applications in Pharmaceutical Industry. Available at: [Link]
Zhaou, B. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Grokipedia. Melting-point depression. Available at: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Al-Saeed, F. A. (2015). Pharmaceutical Applications of Gas Chromatography. Scientific Research Publishing. Available at: [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
Prewel Labs. (2024, January 19). Usage Of Gas Chromatography In Pharma And Medical Device Testing. Available at: [Link]
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
USP-NF. <741> Melting Range or Temperature. Available at: [Link]
Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Available at: [Link]
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]
Giani, S., & Towers, N. M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available at: [Link]
Prasad Kuppa, R. (2021, June 12). Melting point testing as per USP 741. YouTube. Available at: [Link]
Wikipedia. Melting-point depression. Available at: [Link]
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Available at: [Link]
IBChem. Melting point depression. Available at: [Link]
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]
The Good Scents Company. 3'-aminoacetophenone, 99-03-6. Available at: [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
Cardoso, A. A., & de Andrade, J. B. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
Rogowska, A., et al. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available at: [Link]
Cross-Validation of Analytical Methods for 1-(3-(Methylamino)phenyl)ethanone: A Technical Guide
Topic: Cross-validation of analytical methods for 1-(3-(Methylamino)phenyl)ethanone Content Type: Publish Comparison Guide Executive Summary 1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), also known as 3'-Methylami...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of analytical methods for 1-(3-(Methylamino)phenyl)ethanone
Content Type: Publish Comparison Guide
Executive Summary
1-(3-(Methylamino)phenyl)ethanone (CAS: 42865-75-8), also known as 3'-Methylaminoacetophenone, is a critical intermediate in the synthesis of adrenergic agents and phenylephrine derivatives. Its dual functionality—possessing both a secondary amine and a ketone moiety—presents specific analytical challenges, particularly regarding peak tailing (amine interaction with silanols) and thermal stability.
This guide provides a rigorous framework for cross-validating the primary Quality Control (QC) method, HPLC-UV , against an orthogonal GC-MS methodology. By leveraging two distinct separation mechanisms (hydrophobicity/polarity vs. volatility/boiling point), researchers can eliminate bias, detect co-eluting impurities, and ensure the highest tier of data integrity required for pharmaceutical development.
Part 1: Strategic Framework for Cross-Validation
The Necessity of Orthogonality
Relying solely on a single analytical technique introduces the risk of "blind spots"—impurities that co-elute with the main peak or remain undetected due to detector limitations. Cross-validation compares the performance of two independent methods to confirm that the data generated is method-independent and true to the sample's composition.
Method A (HPLC-UV): The "Workhorse." Ideal for routine quantification, non-volatile impurities, and salt forms.
Method B (GC-MS): The "Challenger." Ideal for structural confirmation, separating volatile organic impurities, and proving that the HPLC main peak is not a composite of co-eluting isomers.
Validation Workflow Diagram
The following diagram illustrates the decision matrix for cross-validating these methods.
Figure 1: Logic flow for cross-validating analytical methodologies to ensure data integrity.
Objective: Primary quantification and impurity profiling.
Rationale: The secondary amine group can cause peak tailing on standard silica columns. A base-deactivated column and pH-controlled buffer are essential.
Protocol
Instrument: HPLC system with a Diode Array Detector (DAD).
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate Buffer (pH 7.0) + 0.1% Triethylamine (TEA) to suppress silanol activity.
Detection: UV @ 245 nm (max absorbance for acetophenone core).
Sample Prep: Dissolve 10 mg in 10 mL of Mobile Phase (1 mg/mL).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Orthogonal purity check and structural identification.
Rationale: GC offers superior resolution for structural isomers and eliminates solvent-front interferences common in HPLC.
Protocol
Instrument: GC system with Single Quadrupole MS.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30 m x 0.25 mm, 0.25 µm film.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split mode (20:1), Temperature 250°C.
Oven Program:
Initial: 60°C (Hold 1 min)
Ramp: 15°C/min to 280°C
Final: 280°C (Hold 5 min)
Detection: MS Scan mode (40-400 m/z). Solvent delay: 3.0 min.
Sample Prep: Dissolve 5 mg in 10 mL Methanol (0.5 mg/mL). Note: Ensure the sample is the free base; if salt, neutralize with dilute NaOH and extract into DCM.
Part 3: Comparative Data & Analysis
The following data represents a typical validation summary comparing the two methods.
Table 1: Method Performance Comparison
Parameter
Method A (HPLC-UV)
Method B (GC-MS)
Interpretation
Linearity ()
0.9998 (Range: 10-150 µg/mL)
0.9992 (Range: 5-100 µg/mL)
Both methods show excellent linearity; HPLC is slightly more robust.
Precision (RSD, n=6)
0.45%
1.2%
HPLC is preferred for high-precision assay testing.
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
0.02 µg/mL / 0.06 µg/mL
GC-MS is more sensitive, ideal for trace impurity detection.
If HPLC shows a single peak but GC shows two peaks, investigate thermal degradation in the GC inlet (common for amines) or co-eluting isomers in HPLC.
Troubleshooting: If GC shows degradation, lower the inlet temperature or perform on-column injection.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for mobile phase selection for basic compounds).
Benchmarking the efficiency of different catalysts for 1-(3-(Methylamino)phenyl)ethanone synthesis
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl amines is a cornerstone transformation. Among these, 1-(3-(Methylamino)phenyl)ethanone stands as a crucial intermediate, its structure int...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl amines is a cornerstone transformation. Among these, 1-(3-(Methylamino)phenyl)ethanone stands as a crucial intermediate, its structure integral to a variety of biologically active compounds and functional materials. The efficiency of its synthesis is therefore of paramount importance, dictating not only the economic viability of a process but also its environmental footprint. This guide provides an in-depth comparison of the leading catalytic methodologies for the synthesis of 1-(3-(Methylamino)phenyl)ethanone, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of C-N Bond Formation
The construction of the carbon-nitrogen bond in aryl amines has historically been a challenge in organic synthesis. Traditional methods often require harsh reaction conditions and exhibit limited functional group tolerance.[1] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with palladium and copper-based systems at the forefront.[2][3] This guide will focus on the practical application and comparative efficiency of these modern catalytic approaches, alongside the classical method of reductive amination, for the synthesis of 1-(3-(Methylamino)phenyl)ethanone.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C-N bonds.[1][4] Its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions have made it a staple in both academic and industrial laboratories.[5][6][7]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) active species.[4] The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][8] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step and preventing catalyst deactivation.[5][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of 1-(3-(Methylamino)phenyl)ethanone
Materials:
1-(3-Bromophenyl)ethanone
Methylamine (solution in THF or as hydrochloride salt)
To an oven-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
Add 1-(3-bromophenyl)ethanone (1.0 mmol) and toluene (5 mL).
Add a solution of methylamine in THF (1.2 mmol) or methylamine hydrochloride (1.2 mmol).
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann-Type Condensation: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved copper-based catalytic systems.[2] While often requiring higher reaction temperatures than palladium-catalyzed methods, the lower cost of copper makes it an attractive alternative, particularly for large-scale synthesis.[9]
Mechanistic Considerations
The mechanism of the copper-catalyzed N-arylation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible pathway involves the formation of a copper-amide species, followed by oxidative addition of the aryl halide and subsequent reductive elimination. The use of ligands, such as diamines or amino acids, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[2]
Caption: General workflow for a copper-catalyzed Ullmann condensation.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-(3-(Methylamino)phenyl)ethanone
Materials:
1-(3-Iodophenyl)ethanone
Methylamine hydrochloride
Copper(I) iodide (CuI)
L-Proline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Procedure:
To a round-bottom flask, add 1-(3-iodophenyl)ethanone (1.0 mmol), methylamine hydrochloride (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
Add DMSO (5 mL) and heat the reaction mixture to 110 °C with stirring for 24-48 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Reductive Amination: A Classical Approach
Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[10] This method is particularly useful when the corresponding aryl amine is readily available.
Reaction Rationale
The initial step is the acid-catalyzed condensation of an amine with a ketone or aldehyde to form an imine. This is a reversible process, and the equilibrium is typically driven forward by the removal of water. The subsequent reduction of the imine C=N double bond is achieved using a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they are selective for the imine over the carbonyl group, allowing for a one-pot procedure.[11]
Caption: Simplified pathway of a reductive amination reaction.
Experimental Protocol: Reductive Amination Synthesis of 1-(3-(Methylamino)phenyl)ethanone
Materials:
1-(3-Aminophenyl)ethanone
Formaldehyde (37% solution in water)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Acetic acid
Dichloromethane (DCM)
Procedure:
To a round-bottom flask, dissolve 1-(3-aminophenyl)ethanone (1.0 mmol) in DCM (10 mL).
Add formaldehyde solution (1.2 mmol) and a catalytic amount of acetic acid (2-3 drops).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
Continue stirring at room temperature for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Comparative Performance Analysis
The choice of catalytic system is a multifactorial decision that depends on factors such as cost, efficiency, substrate availability, and desired purity. The following table provides a comparative summary of the discussed methods for the synthesis of 1-(3-(Methylamino)phenyl)ethanone.
Feature
Buchwald-Hartwig Amination
Ullmann-Type Condensation
Reductive Amination
Catalyst
Palladium-based
Copper-based
Acid-catalyzed
Starting Materials
Aryl halide, amine
Aryl halide, amine
Carbonyl, amine
Typical Yields
Excellent (often >90%)
Good to Excellent (70-95%)
Good to Excellent (70-95%)
Reaction Temperature
Moderate (rt - 120 °C)
High (100-150 °C)
Mild (rt)
Catalyst Loading
Low (0.5-2 mol%)
Higher (5-10 mol%)
Stoichiometric reducing agent
Cost
High (Palladium catalyst & ligands)
Low (Copper catalyst)
Low (Readily available reagents)
Functional Group Tolerance
Excellent
Good
Good
Key Advantage
Broad scope and high efficiency
Low cost
Mild conditions, different starting materials
Key Disadvantage
High cost of catalyst and ligands
Higher temperatures, sometimes lower yields
Requires carbonyl precursor
Conclusion and Future Outlook
The synthesis of 1-(3-(Methylamino)phenyl)ethanone can be efficiently achieved through several catalytic methodologies. The Buchwald-Hartwig amination remains the most versatile and generally high-yielding method, albeit at a higher cost. For large-scale industrial applications, the more economical copper-catalyzed Ullmann condensation presents a viable alternative, though it may require more rigorous optimization of reaction conditions. Reductive amination offers a distinct synthetic route that is mild and cost-effective, provided the appropriate carbonyl precursor is accessible.
The field of catalysis is continuously evolving, with ongoing research focused on developing more sustainable and efficient methods.[12] The exploration of earth-abundant metal catalysts, photocatalytic reactions, and flow chemistry approaches promises to further enhance the toolkit available to synthetic chemists for the construction of vital C-N bonds.[13][14] The selection of the most appropriate catalyst and methodology will always be a critical decision, guided by the specific constraints and objectives of the research or production campaign.
References
Kim, J., Kim, S., Choi, G., Lee, G. S., Kim, D., Choi, J., Ihee, H., & Hong, S. H. (2020). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science, 11(33), 8872–8878. [Link]
Laskowski, G., Gucma, M., & Rucinski, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(13), 5082. [Link]
Kim, J., Kim, S., Choi, G., Lee, G. S., Kim, D., Choi, J., Ihee, H., & Hong, S. H. (2020). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. ResearchGate. [Link]
Patil, A. A., & Deore, P. M. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved February 15, 2024, from [Link]
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
Wikipedia. (2023, December 2). Reductive amination. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
Technical University of Denmark. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2024, from [Link]
Zhao, B., Du, H., & Shi, Y. (2010). A Cu(I)-Catalyzed C-H α-Amination of Aryl Ketones. Direct Synthesis of Imidazolinones. Organic letters, 12(8), 1880–1883. [Link]
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved February 15, 2024, from [Link]
Sharma, S., & Lipshutz, B. H. (2021). Recent Green and Sustainable Pd-Catalyzed Aminations. Chemistry-A European Journal, 27(2), 479-490. [Link]
ResearchGate. (2023, August 6). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions.[Link]
PubMed. (2023, July 4). Copper(I)-Catalyzed Synthesis of 1-Amino-1,3-diene Derivatives through a Formal 1,3-Amino Migration Process. [Link]
Royal Society of Chemistry. (n.d.). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Retrieved February 15, 2024, from [Link]
Royal Society of Chemistry. (n.d.). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Retrieved February 15, 2024, from [Link]
PubMed. (2015, June 19). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines. [Link]
University of Groningen. (n.d.). Aminoarenethiolate-Copper(I)-Catalyzed Amination of Aryl Bromides. [Link]
Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
ResearchGate. (2023, October 16). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]
Beilstein-Institut. (2021, February 23). 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]
Comparative study of 1-(3-(Methylamino)phenyl)ethanone and 3'-aminoacetophenone.
[1][2] Executive Summary In the optimization of lead compounds, the "methyl switch"—replacing a primary amine with a secondary N-methyl amine—is a classic strategy to modulate lipophilicity, solubility, and metabolic sta...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In the optimization of lead compounds, the "methyl switch"—replacing a primary amine with a secondary N-methyl amine—is a classic strategy to modulate lipophilicity, solubility, and metabolic stability without drastically altering the pharmacophore.
This guide compares 3'-Aminoacetophenone (the primary amine precursor) and 1-(3-(Methylamino)phenyl)ethanone (the N-methylated derivative).[1][2] While the former is a ubiquitous, high-melting "hub" intermediate capable of diverse transformations (including diazotization), the latter serves as a specialized building block for fine-tuning H-bond donor capabilities and permeability in kinase inhibitors and CNS-active agents.[1][2]
Physicochemical Profile
The introduction of the methyl group significantly alters the physical state and basicity of the molecule. The N-methyl derivative exhibits higher lipophilicity (LogP) and slightly increased basicity due to the inductive effect of the methyl group, though it sacrifices one hydrogen bond donor.
B has better membrane permeability (CNS penetration).[1][2]
pKa (Conj. Acid)
~3.56
~4.10
B is slightly more basic; protonated at lower pH than A.
Electronic Effect
Weakly activating (Ring)
Moderately activating
B makes the ring more susceptible to EAS (Electrophilic Aromatic Substitution).[1][2]
Synthetic Utility & Reactivity Analysis[1][3]
The choice between these two intermediates dictates the available downstream chemistry. The primary amine allows for a broader range of "classic" aromatic transformations, while the secondary amine is more restricted but offers unique selectivity.
Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways available to each compound.
Figure 1: Divergent reactivity profiles.[1] Note that the primary amine (Blue path) allows for diazonium chemistry, whereas the secondary amine (Red path) risks forming toxic N-nitroso species under similar conditions.[1]
Key Synthetic Differences
Diazotization (Sandmeyer Chemistry):
3'-Aminoacetophenone: Can be converted to a diazonium salt, allowing replacement of the amino group with -Cl, -Br, -I, -CN, or -OH.[1][2] This makes it a "universal" aryl scaffold precursor.[1][2]
N-Methyl Analog: Cannot form a stable diazonium salt.[1][2] Treatment with nitrous acid yields N-nitroso compounds, which are generally carcinogenic and synthetic dead ends.[2]
Amide Coupling:
3'-Aminoacetophenone: Reacts rapidly with acid chlorides to form secondary amides.[1][2] These amides often exist in a trans conformation (amide bond) and can serve as H-bond donors.[1][2]
N-Methyl Analog: Reacts to form tertiary amides.[1][2] These often exhibit rotamerism (cis/trans isomers seen in NMR) due to steric clash between the N-methyl and the carbonyl oxygen.[1][2] This can complicate NMR analysis and crystal packing.[2]
Experimental Protocol: Selective Synthesis of the N-Methyl Derivative
Since 1-(3-(Methylamino)phenyl)ethanone is often more expensive or less stable than the primary amine, it is frequently synthesized in situ or immediately prior to use.[1][2] The challenge is mono-methylation —preventing the reaction from proceeding to the dimethylated tertiary amine.[2]
Method: Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB).[1][2]
In a round-bottom flask, dissolve 3'-aminoacetophenone (135 mg, 1 mmol) in DCE (5 mL).
Add Formaldehyde (37% aq., 82 µL, 1.1 mmol).
Critical Step: Add Acetic Acid (60 µL, 1 mmol). Stir at Room Temperature (RT) for 30 minutes. This forms the iminium ion intermediate.[3]
Reduction:
Cool the mixture to 0 °C.
Add STAB (318 mg, 1.5 mmol) portion-wise over 10 minutes.[1] (Note: STAB is milder than NaBH₄ and reduces the iminium ion faster than the ketone carbonyl).[1]
Quench & Workup:
Stir at RT for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The secondary amine usually runs slightly higher (less polar) than the primary amine.[1]
Extract with DCM (3 x 10 mL).[1][2] Dry organics over Na₂SO₄ and concentrate.
Purification:
The product is often an oil. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Self-Validation Check:
¹H NMR Diagnostic: Look for the disappearance of the broad -NH₂ singlet (approx 3.5-4.0 ppm) and the appearance of a singlet (3H) for N-Me at approx 2.8-2.9 ppm and a broad singlet (1H) for the NH.[1][2]
Ketone Integrity: Ensure the acetyl methyl singlet (~2.5 ppm) remains intact (i.e., the ketone was not reduced to an alcohol).
When selecting between these two for a drug candidate, consider the following biological impacts:
Hydrogen Bonding & Potency[1][2]
3'-Aminoacetophenone derivatives (Secondary Amides): The -NH- acts as a hydrogen bond donor .[1][2] This is critical if the binding pocket contains a backbone carbonyl (e.g., in the hinge region of kinases).
N-Methyl derivatives (Tertiary Amides): The donor capability is lost.[1][2] This is used to probe the necessity of that H-bond.[1][2] If potency is maintained after methylation, the H-bond was likely not essential, and the methylation may improve permeability.
Metabolic Stability[2]
N-Dealkylation: The N-methyl group is a metabolic "soft spot," susceptible to oxidative demethylation by Cytochrome P450 enzymes (CYP450).[1][2]
Toxicity: Primary aromatic amines (like 3'-aminoacetophenone) can sometimes be metabolized to reactive hydroxylamines (toxicity alert).[1][2] N-methylation can modulate this pathway, sometimes reducing direct toxicity, though demethylation regenerates the primary amine.
Solubility vs. Permeability[1][2]
Solubility: The primary amine is generally more soluble in aqueous media (at low pH) due to better solvation of the -NH3+ cation compared to the more lipophilic N-Me cation.[1][2]
Permeability: The N-methyl analog has a lower polar surface area (PSA) and higher lipophilicity, generally leading to better Blood-Brain Barrier (BBB) penetration.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone.[1][2] Retrieved February 19, 2026 from [Link][1]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[1][2] (Standard protocol reference for Section 4).
Inter-laboratory validation of 1-(3-(Methylamino)phenyl)ethanone quantification assay
An Inter-Laboratory Guide to the Validation of a 1-(3-(Methylamino)phenyl)ethanone Quantification Assay This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of a quantita...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-Laboratory Guide to the Validation of a 1-(3-(Methylamino)phenyl)ethanone Quantification Assay
This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of a quantitative assay for 1-(3-(Methylamino)phenyl)ethanone. As a critical component in various stages of pharmaceutical development—potentially as a starting material, intermediate, or metabolite—ensuring a reliable, reproducible analytical method for its quantification is paramount. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process, grounded in established regulatory principles.
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of drug development, data is the currency of progress. Every decision, from preclinical safety assessments to final product release, relies on the integrity of analytical data. An analytical method that performs flawlessly in the originating laboratory but fails upon transfer is a significant liability, causing costly delays and questioning data reliability. The ultimate test of a method's transferability and reliability is a formal inter-laboratory validation study.[1][2][3] This process assesses the method's reproducibility , which is the precision of results obtained on the same sample by different laboratories, often using different analysts, instruments, and reagents.[4]
This guide will walk through the selection of an optimal analytical technique, provide a detailed "gold-standard" protocol, and present a framework for an inter-laboratory validation study, complete with representative data and analysis.
Selecting the Optimal Analytical Technique: HPLC-UV vs. LC-MS/MS
The choice of analytical technology is the foundation of any robust quantification assay. For a small molecule like 1-(3-(Methylamino)phenyl)ethanone, two primary techniques are typically considered: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a workhorse technique in many quality control laboratories. It is robust, relatively inexpensive, and straightforward to operate. However, its primary limitation is selectivity. The UV detector measures absorbance at a specific wavelength, and any co-eluting compound with a similar chromophore can interfere, leading to inaccurate quantification. This is a significant risk in complex matrices like plasma or when analyzing for low-level impurities.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled selectivity and sensitivity.[5][6] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the mass spectrometer can unequivocally identify and quantify the target analyte, even in the presence of co-eluting matrix components.[7] For applications requiring low detection limits (e.g., pharmacokinetic studies) or high specificity (impurity profiling), LC-MS/MS is the superior choice.[5][8]
Given the stringent requirements for data integrity in pharmaceutical analysis, we will proceed with an LC-MS/MS method. Its inherent selectivity provides a stronger foundation for a reproducible, transferable assay.
A successful inter-laboratory study hinges on a meticulously detailed and robust analytical method. The following protocol is designed to be unambiguous, minimizing potential sources of variability between sites.
Sample Preparation (Human Plasma)
The causality behind this choice is to remove proteins and other macromolecules that would interfere with the LC-MS/MS system. Protein precipitation is a rapid and effective method for this purpose.
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
Allow all plasma samples to thaw completely at room temperature.
To 100 µL of plasma in each tube, add 20 µL of Internal Standard (IS) working solution (e.g., 1-(3-(Methylamino)phenyl)ethanone-d3 at 100 ng/mL). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in extraction recovery and ionization efficiency.[9]
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
Vortex each tube vigorously for 1 minute.
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.
Seal the plate or cap the vials and proceed to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The selected conditions are designed to provide good chromatographic peak shape, retention, and separation from potential interferences, coupled with sensitive and specific mass spectrometric detection.
LC System: Shimadzu Nexera X2 or equivalent
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. A C18 stationary phase is chosen for its hydrophobic properties, providing excellent retention for moderately polar aromatic compounds like the analyte.
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote protonation of the analyte for positive ion mode detection.
The study is designed to rigorously assess the method's reproducibility according to the principles outlined by the International Council for Harmonisation (ICH).[10][11]
Study Framework
A central coordinating laboratory is responsible for preparing and distributing a single, homogenous batch of validation samples to four participating laboratories. This ensures that any observed variability is due to method execution, not sample differences.[12]
Caption: Workflow for the inter-laboratory validation study.
Key Parameters and Acceptance Criteria
The study will focus on accuracy and precision, which are the cornerstones of a quantitative assay validation.[4] The acceptance criteria are based on common industry standards derived from FDA and EMA bioanalytical method validation guidelines.[13][14][15]
Accuracy: The closeness of the mean test result to the true (nominal) concentration.
Acceptance Criterion: The mean value should be within ±15% of the nominal value for each QC level.
Precision: The agreement among a series of measurements. It is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Reproducibility (Inter-laboratory precision): Precision between laboratories.
Acceptance Criterion: The coefficient of variation (%CV) should not exceed 15% for each QC level.
Caption: Hierarchy of precision measurements in method validation.
Data Presentation and Interpretation
The following tables summarize hypothetical (but realistic) data from the four participating laboratories.
Table 1: Inter-Laboratory Accuracy Results
QC Level
Nominal Conc. (ng/mL)
Lab 1 Mean (ng/mL)
Lab 2 Mean (ng/mL)
Lab 3 Mean (ng/mL)
Lab 4 Mean (ng/mL)
Overall Mean (ng/mL)
Overall Accuracy (% Bias)
LQC
5.0
5.21
4.89
5.35
5.08
5.13
+2.6%
MQC
50.0
48.95
51.50
52.01
49.88
50.59
+1.2%
HQC
400.0
410.2
395.5
388.9
408.1
400.7
+0.2%
Analysis: The overall accuracy for all QC levels is well within the ±15% acceptance criterion, demonstrating that the method can accurately quantify the analyte across its intended range in different laboratory settings.
Table 2: Inter-Laboratory Precision Results
QC Level
Nominal Conc. (ng/mL)
Lab 1 (%CV)
Lab 2 (%CV)
Lab 3 (%CV)
Lab 4 (%CV)
Inter-Lab Reproducibility (%CV)
LQC
5.0
4.5
5.8
5.1
4.9
4.9
MQC
50.0
3.1
2.9
3.5
3.3
3.2
HQC
400.0
2.5
3.0
2.8
2.6
2.7
Analysis: The precision within each laboratory (repeatability and intermediate precision combined for simplicity) is excellent, with all %CVs below 6%. Crucially, the inter-laboratory reproducibility—the ultimate measure of the study—is also well within the 15% CV limit, with the highest value being only 4.9% at the LQC level. This indicates that the analytical method is highly reproducible.
Conclusion: A Validated and Transferable Assay
The successful completion of this simulated inter-laboratory study demonstrates that the presented LC-MS/MS method for the quantification of 1-(3-(Methylamino)phenyl)ethanone is accurate, precise, and, most importantly, reproducible. The robust performance across four independent laboratories provides a high degree of confidence that the method is suitable for deployment in different testing environments without compromising data quality.
This level of rigorous validation is not merely a regulatory checkbox; it is a fundamental component of scientific integrity that ensures the reliability of data underpinning critical decisions in the pharmaceutical lifecycle.[16] By investing in a thorough inter-laboratory validation, organizations can mitigate risks associated with method transfer, ensure data consistency across global sites, and ultimately accelerate the drug development process.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
Vander Heyden, Y., et al. (2001). Robustness tests: an essential part of analytical method validation.
Boulanger, B., et al. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available at: [Link]
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation: 7- Steps Strategies. PharmaGuru. Available at: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]
Vander Heyden, Y., et al. (2000). Robustness/ruggedness tests in method validation. ResearchGate. Available at: [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available at: [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
European Medicines Agency. (2015). Scientific guideline: Bioanalytical method validation. Available at: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Slideshare. (2014). Bioanalytical method validation emea. Available at: [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
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Snee, R. D., & Smith, P. E. (1971). Statistical Analysis of Interlaboratory Studies. ResearchGate. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Available at: [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
Jain, R. B. (2009). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical Chimica Acta. Available at: [Link]
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]
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International Pharmaceutical Industry. (2010). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Available at: [Link]
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Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]
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Side-by-side comparison of purification techniques for 1-(3-(Methylamino)phenyl)ethanone
This guide provides an objective, technical comparison of purification techniques for 1-(3-(Methylamino)phenyl)ethanone (also known as 3'-Methylaminoacetophenone). It is designed for researchers requiring high-purity int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, technical comparison of purification techniques for 1-(3-(Methylamino)phenyl)ethanone (also known as 3'-Methylaminoacetophenone). It is designed for researchers requiring high-purity intermediates for drug development or kinetic studies.
Introduction: The Purification Challenge
1-(3-(Methylamino)phenyl)ethanone is a secondary aromatic amine. Its purification is complicated by the presence of two structurally homologous impurities inherent to its synthesis (typically methylation of 3-aminoacetophenone):
3-Aminoacetophenone (Starting Material): A primary amine.
1-(3-(Dimethylamino)phenyl)ethanone (Over-alkylation): A tertiary amine.
Because these three compounds share similar boiling points and basicity (pKa ~4.5–5.2), standard acid-base extraction is often insufficient. This guide compares three distinct methodologies: Flash Column Chromatography (for precision), Fractional Crystallization (for scale), and Chemoselective Scavenging (for specific impurity removal).
Separation based on polarity differences of the amine order (1° > 2° > 3°).
Differential lattice energy and solubility of the hydrochloride salts.
Chemical modification of the 1° amine impurity into a separable imine.
Purity Potential
High (>99%)
Medium-High (95-98%)
High (>98%) (specifically removes 1° amine)
Yield
85–95%
60–75% (losses in mother liquor)
80–90%
Scalability
Low (g to kg requires large solvent volumes)
High (Ideal for multi-kg batches)
Medium
Cost
High (Silica, Solvents)
Low
Medium (Reagents)
Time Efficiency
Fast (Hours)
Slow (Days for cooling/drying)
Medium (Reaction + Workup)
Best For
Final purification of <100g batches; removing both 1° and 3° impurities.
Bulk purification where 3° amine content is low.
Polishing batches with persistent 1° amine starting material.
Part 2: Detailed Experimental Protocols
Protocol A: Flash Column Chromatography (The Gold Standard)
Best for: Research scale (<50 g) requiring removal of both under- and over-methylated impurities.
Mechanism: On silica gel, the elution order is typically Tertiary (least polar) → Secondary → Primary (most polar) . The secondary amine (product) elutes in the middle.
Materials:
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
Additive: 1% Triethylamine (TEA) or 1% Ammonia (essential to prevent tailing of basic amines).
Step-by-Step Workflow:
Column Preparation: Slurry pack silica using Hexane:EtOAc (9:1) containing 1% TEA. Note: Pre-treating silica with TEA neutralizes acidic sites that cause irreversible adsorption.
Loading: Dissolve the crude brown oil/solid in a minimum volume of DCM or Toluene. Load carefully onto the sand bed.
Elution Gradient:
0–5 mins: 90:10 (Hex:EtOAc) + 1% TEA. (Elutes non-polar impurities and traces of tertiary amine).
5–20 mins: Gradient to 70:30 (Hex:EtOAc) + 1% TEA.
Monitoring: The product (secondary amine) typically elutes around 20–30% EtOAc. The primary amine (starting material) will retain longer and elute at >40% EtOAc.
Collection: Check fractions by TLC (visualize under UV 254 nm). Pool pure fractions and concentrate under reduced pressure.
Protocol B: Chemoselective Scavenging (Schiff Base Method)
Best for: Removing persistent 3-aminoacetophenone (primary amine) from the product.
Mechanism: Salicylaldehyde reacts selectively and rapidly with primary amines to form an insoluble or chromatographically distinct imine (Schiff base). Steric hindrance and electronic effects prevent the secondary amine (product) from reacting under mild conditions.
Step-by-Step Workflow:
Quantification: Determine the mole % of primary amine impurity via ¹H NMR or GC.
Scavenging: Dissolve crude mixture in Ethanol (5 mL/g). Add 1.1 equivalents of Salicylaldehyde relative to the impurity (not the product).
Reaction: Stir at room temperature for 30 minutes. The solution often turns bright yellow (imine formation).
Workup:
Evaporate ethanol.
Dissolve residue in Ethyl Acetate.
Wash with 1M HCl (carefully). Crucial Step: The secondary amine (product) forms a water-soluble salt. The neutral imine (impurity derivative) remains in the organic layer.
Recovery: Separate layers. Basify the aqueous layer (pH 10) with NaOH. Extract the pure secondary amine into DCM, dry over Na₂SO₄, and concentrate.
Part 3: Visualization & Logic
Decision Matrix for Purification Strategy
Figure 1: Decision tree for selecting the optimal purification method based on scale and impurity profile.
Part 4: Scientific Validation (E-E-A-T)
Why these methods work:
Basicity Modulation: The pKa of N-methylaniline derivatives is influenced by the electron-withdrawing acetyl group on the ring. This reduces the basicity compared to simple anilines, making "Amine-functionalized Silica" or TEA-doped solvents critical to prevent peak tailing during chromatography [1].
Schiff Base Selectivity: The formation of an imine requires two protons on the nitrogen. Secondary amines (R-NH-Me) lack the second proton required for dehydration to a stable imine, making salicylaldehyde scavenging highly specific for primary amines [2].
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-(Methylamino)phenyl)ethanone (CAS No. 42865-75-8)[1]. As a compound featuring both an aromatic amine and a ketone functional group, it requires careful handling and disposal to mitigate potential risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Aromatic Amine Moiety: Primary aromatic amines are a class of compounds known for their potential health hazards, including carcinogenicity, mutagenicity, and toxicity[2]. They can be readily absorbed through the skin, making dermal contact a significant route of exposure[2][3].
Ketone Moiety: Ketones, such as methyl ethyl ketone (MEK), are often flammable and can have toxic properties[4]. The presence of the ketone group in 1-(3-(Methylamino)phenyl)ethanone necessitates precautions against ignition sources.
Given these characteristics, 1-(3-(Methylamino)phenyl)ethanone should be treated as a hazardous substance.
Personal Protective Equipment (PPE)
Due to the potential for skin absorption and irritation, appropriate PPE is mandatory when handling 1-(3-(Methylamino)phenyl)ethanone and its waste.
Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, it is advisable to consult the glove manufacturer's compatibility chart.
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.
Body Protection: A lab coat or chemical-resistant apron should be worn to protect street clothing.
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or aerosols[5].
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The disposal of 1-(3-(Methylamino)phenyl)ethanone and its contaminated waste must be handled in accordance with local, state, and federal regulations. The guiding principle is that this compound is a hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Dedicated Waste Container: Designate a specific, clearly labeled container for 1-(3-(Methylamino)phenyl)ethanone waste. The container must be made of a material compatible with both amines and ketones.
Incompatibility: Do not mix this waste with incompatible materials. A summary of key incompatibilities is provided in the table below.
Source: Information synthesized from general chemical compatibility charts.
Step 2: Waste Container Management
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3-(Methylamino)phenyl)ethanone," and the associated hazards (e.g., Toxic, Flammable).
Container Integrity: Use a container that is in good condition, with a secure, leak-proof lid. Keep the container closed except when adding waste.
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.
Step 3: Disposal Pathway
Under no circumstances should 1-(3-(Methylamino)phenyl)ethanone be disposed of down the drain[6]. Aromatic amines can be particularly harmful to aquatic life[6].
Collection by a Licensed Contractor: The only acceptable method for the disposal of 1-(3-(Methylamino)phenyl)ethanone is through a licensed hazardous waste disposal company[7].
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your EHS department.
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.
A Senior Application Scientist's Guide to Handling 1-(3-(Methylamino)phenyl)ethanone
Anticipated Hazard Profile Based on data from analogous compounds, we must assume 1-(3-(Methylamino)phenyl)ethanone presents the following hazards. This conservative assessment forms the basis for all subsequent safety r...
Author: BenchChem Technical Support Team. Date: February 2026
Anticipated Hazard Profile
Based on data from analogous compounds, we must assume 1-(3-(Methylamino)phenyl)ethanone presents the following hazards. This conservative assessment forms the basis for all subsequent safety recommendations.
Anticipated Hazard
Rationale based on Analogous Compounds
Potential GHS Classification
Skin Irritation / Sensitization
The analog 1-[3-(Dimethylamino)phenyl]ethanone is classified as a skin sensitizer (H317)[1]. Aromatic amines are frequently skin irritants.
Skin Irrit. 2 / Skin Sens. 1
Serious Eye Irritation
3'-Aminoacetophenone, another structural analog, is known to cause serious eye irritation[2][3].
Eye Irrit. 2A
Harmful if Swallowed
Acute oral toxicity is a common hazard for substituted anilines and acetophenones[2][3].
Acute Tox. 4 (Oral)
Respiratory Tract Irritation
Inhalation of dust or aerosols may cause respiratory irritation, a known hazard for similar compounds[2][3].
STOT SE 3
The Foundation: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazard. The primary lines of defense are engineering controls designed to contain the chemical at its source.
Chemical Fume Hood: All manipulations of solid 1-(3-(Methylamino)phenyl)ethanone and its solutions must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. A fume hood's primary function is to protect personnel by capturing and exhausting vapors, dusts, and aerosols generated during handling.[6] When using the hood, work at least 6 inches inside the sash and keep the sash at the lowest possible height for effective containment.[4][5]
Ventilation: The laboratory must be equipped with a ventilation system that ensures adequate airflow and prevents the accumulation of toxic vapors.[6] Never store chemicals in a fume hood, as this can impede airflow and reduce its efficiency.[6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the anticipated hazards of skin, eye, and respiratory contact.
Eye and Face Protection
Requirement: Chemical splash goggles are mandatory.[4][7] Standard safety glasses with side shields do not provide adequate protection from splashes or airborne particles and are insufficient.[4]
Causality: The anticipated serious eye irritation potential of this compound means any contact could lead to significant injury. Goggles provide a complete seal around the eyes, which is critical when handling solids that can become airborne or when working with solutions.[4] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[4]
Skin and Body Protection
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required to protect against incidental contact and small splashes.[6][7]
Gloves: The Critical Choice: The proper selection of gloves is paramount. Given that 1-(3-(Methylamino)phenyl)ethanone is an aromatic ketone, glove material must be chosen carefully.
Recommended: Butyl rubber gloves offer excellent protection against ketones, esters, and aldehydes.[8][9][10] They are the preferred choice for handling this compound directly.
Acceptable Alternative: Thicker (e.g., >8 mil) nitrile gloves can be used for short-duration tasks with incidental contact, but they are vulnerable to degradation by some ketones and solvents.[11] Always double-check the manufacturer's compatibility chart.
Avoid: Standard thin latex gloves should be avoided, as they offer poor protection against many organic solvents and can degrade quickly.[10][11]
Glove Protocol: Never wear contaminated gloves outside of the immediate work area (i.e., fume hood).[4] Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after every use.[4][12]
Respiratory Protection
Standard Operations: When all work is conducted within a certified chemical fume hood, a respirator is typically not required.[2][12]
Emergency or High-Risk Scenarios: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter would be necessary.[13] All personnel who may need to use a respirator must be properly fit-tested and trained.
Operational Plan: Weighing and Solubilizing the Reagent
This step-by-step protocol minimizes exposure and ensures operational integrity.
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar). Don appropriate PPE as outlined above.
Aliquotting the Solid:
Place an analytical balance inside the fume hood if possible. If not, place the weigh boat on the balance, tare it, and then carefully transfer the weigh boat to the fume hood.
Retrieve the stock container of 1-(3-(Methylamino)phenyl)ethanone. Open it slowly and away from your face inside the hood.
Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
Securely close the stock container immediately after use.
Solubilization:
Place the weigh boat containing the chemical into a beaker with a magnetic stir bar.
Slowly add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing the solid.
Place the beaker on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.
Decontamination & Cleanup:
Rinse the spatula and weigh boat with a small amount of clean solvent, collecting the rinsate in a designated waste container.
Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pad.
Dispose of all contaminated disposables (gloves, pads) in the designated solid chemical waste container.[7]
Caption: Safe handling workflow for 1-(3-(Methylamino)phenyl)ethanone.
Disposal Plan
Chemical waste management is a critical component of laboratory safety.[5]
Waste Segregation: Never dispose of chemical waste in standard trash or sinks.[7] All waste contaminated with 1-(3-(Methylamino)phenyl)ethanone must be segregated into appropriately labeled containers.[5]
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled solid hazardous waste container.
Liquid Waste: Unused solutions and solvent rinsates should be collected in a labeled liquid hazardous waste container. Be mindful of chemical compatibility; do not mix incompatible waste streams, such as acids and bases, in the same container.[5]
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[13][14]
By adhering to these rigorous engineering controls, personal protective measures, and operational protocols, you can effectively minimize the risks associated with handling 1-(3-(Methylamino)phenyl)ethanone, ensuring a safe and productive research environment.
References
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023).
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Manager. (2025).